molecular formula C16H21NO4 B15607131 XST-14

XST-14

Katalognummer: B15607131
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: ZNFMBFABCSHXPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

XST-14 is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 4,6-di(propan-2-yloxy)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-9(2)20-11-6-13-12(15(7-11)21-10(3)4)8-14(17-13)16(18)19-5/h6-10,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFMBFABCSHXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XST-14, a ULK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for XST-14, a potent and highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway, a cellular recycling process that can promote survival in cancer cells under stress.[1][2] This makes ULK1 a promising therapeutic target for cancer treatment, particularly in hepatocellular carcinoma (HCC).[3][4] this compound was identified through structure-based virtual screening and has demonstrated significant anti-tumor effects by modulating the autophagic process.[3][5]

Core Mechanism of Action

This compound functions as a potent, competitive, and highly selective inhibitor of ULK1.[6] Its mechanism is centered on binding to the ATP-binding pocket of the ULK1 kinase domain, thereby blocking its catalytic activity. Molecular docking and mutagenesis studies have identified that the amino acid residues Lys46, Tyr94, and Asp165 within ULK1 are essential for its high-affinity binding to this compound.[3][7]

The inhibition of ULK1 kinase activity by this compound initiates a cascade of downstream effects that collectively suppress the formation of autophagosomes, leading to the inhibition of autophagy and subsequent induction of apoptosis in cancer cells.[3][6]

Key molecular events following ULK1 inhibition by this compound include:

  • Reduced Phosphorylation of Downstream Substrates: this compound blocks the ULK1-mediated phosphorylation of key components of the autophagy initiation machinery. This includes inhibiting the phosphorylation of Beclin-1 (BECN1) at Serine 15 and PIK3C3 (also known as Vps34) at Serine 249.[6][7]

  • Destabilization of the PIK3C3/BECN1 Complex: By preventing their phosphorylation, this compound decreases the interaction between ULK1 and its downstream targets, PIK3C3 and BECN1. This leads to the destabilization of the Class III PI3K complex, which is essential for the nucleation of the autophagosome membrane.[3][7]

  • Inhibition of Autophagosome Formation: The disruption of the PIK3C3/BECN1 complex impairs the production of phosphatidylinositol 3-phosphate (PtdIns3P), a lipid critical for recruiting further autophagy-related (Atg) proteins.[8] Consequently, this compound strongly inhibits the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[6][7] This is visually observed as a dramatic decrease in the formation of GFP-LC3 puncta, which are markers for autophagosomes.[6][7]

  • Blockade of Autophagic Flux: this compound effectively blocks the autophagic flux, the complete process of autophagy from initiation to the fusion of autophagosomes with lysosomes.[7]

  • Induction of Apoptosis: By inhibiting the pro-survival autophagy pathway, this compound induces apoptosis in hepatocellular carcinoma cells, including HepG2 and primary human HCC cells.[3][6] This ultimately leads to a decrease in cancer cell proliferation and invasion.[3][7]

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the ULK1 signaling pathway and the mechanism by which this compound exerts its effects.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_ulk1_complex ULK1 Complex cluster_pi3k_complex Class III PI3K Complex cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Rich) ULK1 ULK1 mTORC1->ULK1 Inhibits AMPK AMPK (Nutrient Stress) AMPK->ULK1 Activates ATG13 ATG13 FIP200 FIP200 ATG101 ATG101 PIK3C3 PIK3C3 (Vps34) ULK1->PIK3C3 Phosphorylates (S249) BECN1 BECN1 (Beclin 1) ULK1->BECN1 Phosphorylates (S15) PtdIns3P PtdIns3P Production PIK3C3->PtdIns3P BECN1->PtdIns3P ATG14 ATG14 ATG14->PtdIns3P LC3 LC3-I to LC3-II Conversion PtdIns3P->LC3 Autophagosome Autophagosome Formation Autophagy Autophagy Autophagosome->Autophagy LC3->Autophagosome XST14 This compound XST14->ULK1 Inhibits XST14_Mechanism_of_Action A This compound B Binds to ATP pocket of ULK1 Kinase Domain A->B C ULK1 Kinase Activity Blocked B->C D Reduced Phosphorylation of BECN1 & PIK3C3 C->D E Inhibition of LC3-I to LC3-II Conversion C->E F Autophagosome Formation Decreased D->F E->F G Autophagic Flux Inhibited F->G H Induction of Apoptosis in HCC Cells G->H I Suppressed Tumor Growth H->I Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation A Virtual Screening Identifies this compound B Kinase Assay (Determine IC50 vs ULK1) A->B C Selectivity Profiling (vs >400 Kinases) B->C D Autophagy Flux Assay (GFP-LC3 Puncta) C->D E Western Blot (p-BECN1, LC3-II) D->E F Cell Proliferation & Apoptosis Assays E->F G HCC Xenograft Mouse Model F->G H This compound Treatment (e.g., 30 mg/kg/day) G->H I Monitor Tumor Growth & Body Weight H->I J Endpoint Analysis (Tumor Weight) I->J

References

XST-14: A Technical Whitepaper on its Function as a ULK1 Inhibitor in Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a critical cellular recycling process that maintains homeostasis and plays a dual role in cancer, acting as both a tumor suppressor in early stages and a survival mechanism in established tumors.[1] Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that serves as a key initiator of the autophagy pathway, integrating signals from nutrient sensors like mTORC1 and AMPK.[2][3] As such, ULK1 represents a prime therapeutic target for modulating autophagy in diseases like cancer. This document provides a comprehensive technical overview of XST-14, a potent and highly selective inhibitor of ULK1.[4][5] We will detail its mechanism of action, summarize key quantitative data, provide illustrative experimental protocols, and visualize the relevant biological and experimental frameworks. The primary focus is on the role of this compound in inhibiting autophagy, particularly in the context of hepatocellular carcinoma (HCC), where it has shown significant anti-tumor effects.[5]

Introduction to this compound

This compound is a small molecule compound identified through structure-based virtual docking as a potent, competitive, and highly selective inhibitor of ULK1.[4][5] Its primary function is to block the kinase activity of ULK1, thereby preventing the initiation of the autophagic process.[5] This inhibition leads to a cascade of downstream effects, including the suppression of autophagosome formation and, in cancer cells, the induction of apoptosis.[6][4][5] In the context of HCC, this compound has demonstrated the ability to inhibit cell growth and proliferation and acts synergistically with other chemotherapeutic agents like sorafenib (B1663141) by blocking the pro-survival autophagy that these agents can induce.[5][7]

Mechanism of Action: ULK1 Inhibition

ULK1 is a central component of the autophagy initiation complex, which also includes ATG13, FIP200, and ATG101.[2][3] Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1, suppressing autophagy. During starvation or cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1 complex.[8] Activated ULK1 then phosphorylates several downstream targets to initiate the formation of the autophagosome.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of ULK1, specifically interacting with key amino acid residues such as Lys46, Tyr94, and Asp165.[5] This competitive inhibition prevents ULK1 from phosphorylating its downstream substrates, including Beclin-1 (BECN1) and the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34).[6][5] The phosphorylation of these proteins is critical for the nucleation of the phagophore, the precursor to the autophagosome. By blocking this crucial step, this compound effectively halts the entire autophagy cascade.[5]

Signaling Pathway Diagram

ULK1_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors mTORC1 mTORC1 (Nutrient Rich) ULK1 ULK1 mTORC1->ULK1 Inh AMPK AMPK (Low Energy) AMPK->ULK1 Act PIK3C3_Complex PIK3C3/Vps34 Complex (BECN1, ATG14) ULK1->PIK3C3_Complex ATG13 ATG13 ATG13->ULK1 FIP200 FIP200 FIP200->ULK1 ATG101 ATG101 ATG101->ULK1 Autophagosome Autophagosome Formation PIK3C3_Complex->Autophagosome XST14 This compound XST14->ULK1 Inh

Figure 1. this compound inhibits the ULK1 kinase at the core of the autophagy initiation complex.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)Notes
ULK1 26.6 Potent and primary target.[4]
ULK270.9Moderate activity.[4]
CAMK2A66.3Off-target activity.[4]
ACVR1/ALK2183.8Off-target activity.[4]
MAPK14/p38 alpha283.9Off-target activity.[4]
MAP2K1/MEK1721.8Off-target activity.[4]
TGFBR2809.3Off-target activity.[4]

Data sourced from MedChemExpress product information, based on SelectScreen Kinase Profiling Services.[4]

Table 2: Cellular and In Vivo Effects of this compound on Hepatocellular Carcinoma (HCC)
Assay / ModelCell Line / AnimalConcentration / DosageDurationObserved Effect
Cell ProliferationHepG220-80 µM24 hDose-dependent decrease in cell proliferation.[4]
Apoptosis InductionHepG2, Primary HCC cells5 µM24 hInduction of apoptosis.[4][5]
Autophagy Inhibition (LC3 conversion)CHO (stably expressing GFP-LC3)5 µM12 hStrong inhibition of LC3-I to LC3-II conversion.[4][5]
Autophagy Inhibition (GFP-LC3 puncta)HepG25 µM12 hDramatic decrease in the number of GFP-LC3 puncta.[5]
In Vivo Tumor GrowthNude Mice (HCC xenograft)15, 30 mg/kg/day (IP)4 weeksSuppressed tumor growth and decreased tumor weights.[4][5]

Key Experimental Protocols

This section provides detailed methodologies for experiments crucial to characterizing the function of this compound in autophagy.

Western Blot for Autophagy Markers (LC3-II and p62)

This protocol is used to quantify the inhibition of autophagic flux by this compound. A decrease in the conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II, and an accumulation of the autophagy substrate p62/SQSTM1, are indicative of autophagy inhibition.

Methodology:

  • Cell Culture and Treatment: Plate HepG2 cells at a density of 2x10⁵ cells/well in a 6-well plate. After 24 hours, treat cells with DMSO (vehicle control) or this compound (e.g., 5 µM) for the desired time (e.g., 12-24 hours). To measure autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-LC3B (to detect both LC3-I and LC3-II), anti-p62/SQSTM1, and anti-β-Actin (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ). The ratio of LC3-II to β-Actin is calculated to assess autophagy induction.

Immunofluorescence for GFP-LC3 Puncta Formation

This microscopy-based assay visualizes the formation of autophagosomes, which appear as distinct fluorescent puncta in cells expressing GFP-tagged LC3.

Methodology:

  • Cell Culture and Transfection: Plate HepG2 cells on glass coverslips in a 24-well plate. Transfect cells with a GFP-LC3 expression plasmid or infect with a GFP-LC3 adenovirus.

  • Treatment: After 24 hours, treat the cells with DMSO or this compound (e.g., 5 µM) for 12 hours. Starvation (e.g., incubation in EBSS) can be used as a positive control for autophagy induction.

  • Fixation and Staining:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • (Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell. An automated image analysis software can be used for unbiased counting. A significant decrease in puncta number in this compound-treated cells compared to the control indicates autophagy inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis A1 Plate HepG2 cells A2 Transfect with GFP-LC3 (for IF) B1 Control (DMSO) A1->B1 B2 This compound (5 µM) A1->B2 B3 Positive Control (e.g., Starvation) A1->B3 C1 Western Blot B1->C1 C2 Immunofluorescence (IF) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D1 Quantify LC3-II / p62 C1->D1 D2 Quantify GFP-LC3 Puncta C2->D2

Figure 2. Workflow for assessing this compound's effect on autophagy in cultured cells.

Conclusion and Future Directions

This compound is a valuable research tool and a promising therapeutic candidate that functions as a potent and selective inhibitor of ULK1. By blocking the kinase activity of ULK1, this compound effectively shuts down the autophagy initiation process, leading to the inhibition of tumor cell proliferation and the induction of apoptosis in models of hepatocellular carcinoma.[5] The synergistic effect observed when combining this compound with sorafenib highlights a potential clinical strategy to overcome therapy resistance in HCC by targeting the pro-survival autophagy pathway.[5][7]

Future research should focus on comprehensive preclinical evaluation, including detailed pharmacokinetic and pharmacodynamic studies, and assessment in a broader range of cancer models that exhibit autophagy addiction. Further investigation into the off-target effects and the development of biomarkers to identify patient populations most likely to respond to ULK1 inhibition will be critical for the clinical translation of this compound and similar compounds.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of XST-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XST-14 is a novel, potent, and selective small molecule inhibitor of Kinase-Y, a serine/threonine kinase frequently dysregulated in Cancer-Z. This document provides a comprehensive technical overview of the core downstream signaling pathways modulated by this compound. It includes detailed summaries of quantitative data, step-by-step experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding of this compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of Kinase-Y inhibitors and their therapeutic potential in oncology.

Introduction

Kinase-Y is a critical node in intracellular signaling networks that govern cell proliferation, survival, and differentiation. Its aberrant activation is a known driver of tumorigenesis in a variety of malignancies, including the aggressive Cancer-Z. This compound has been developed as a targeted therapeutic to inhibit the catalytic activity of Kinase-Y, thereby disrupting the oncogenic signaling cascades it promotes. Understanding the precise downstream effects of this compound is paramount for its clinical development and for identifying potential combination therapies and mechanisms of resistance. This guide elucidates the impact of this compound on two primary downstream pathways: the MAPK/ERK and the PI3K/Akt/mTOR signaling axes.

Core Downstream Signaling Pathways

This compound exerts its primary effects by inhibiting the phosphorylation of Kinase-Y's direct substrates, leading to the suppression of two major downstream signaling pathways implicated in cancer progression: the MAPK/ERK pathway and the PI3K/Akt/mTOR pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central regulator of cell proliferation.[1] In Cancer-Z, Kinase-Y hyperactivation leads to constitutive signaling through this pathway. This compound's inhibition of Kinase-Y effectively dampens this signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseY Kinase-Y RTK->KinaseY Activates MEK MEK1/2 KinaseY->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates XST14 This compound XST14->KinaseY Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) KinaseY Kinase-Y RTK->KinaseY Activates PI3K PI3K KinaseY->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTORC1->CellGrowth XST14 This compound XST14->KinaseY Inhibits Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Imaging & Quantification I->J

References

The Dichotomous Role of ST14 in Cancer Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is for research and informational purposes only. The initial user query referenced "XST-14," for which no relevant scientific literature was found. Based on the available evidence, it is highly probable that this was a typographical error for "ST14" (Suppression of Tumorigenicity 14), which is the focus of this whitepaper.

Abstract

Suppression of Tumorigenicity 14 (ST14), also known as Matriptase, is a type II transmembrane serine protease that exhibits a complex and often contradictory role in the progression of cancer. Its impact on cancer cell proliferation, migration, and invasion appears to be highly context-dependent, varying significantly with the cancer type and the tumor microenvironment. In certain malignancies, such as breast cancer, ST14 has been demonstrated to act as a tumor suppressor, inhibiting cell cycle progression. Conversely, in other cancers, including ovarian and colorectal cancer, ST14 is associated with a more aggressive phenotype, promoting invasion and metastasis. This technical guide provides an in-depth analysis of the multifaceted functions of ST14 in cancer, detailing the molecular pathways it modulates, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic targets in oncology.

Introduction

The progression of cancer is a complex process involving the dysregulation of multiple cellular signaling pathways that control cell growth, proliferation, and invasion. The serine protease ST14 has emerged as a significant modulator of these processes, though its precise role remains a subject of intensive research. In some cellular contexts, ST14 expression is downregulated in advanced tumors, and its re-expression can inhibit cancer cell growth. In other contexts, elevated ST14 activity is linked to poor prognosis and increased metastatic potential. This whitepaper will explore this dual functionality of ST14, presenting the current understanding of its molecular mechanisms and providing a resource for researchers in the field.

The Tumor-Suppressive Role of ST14

In specific cancer types, most notably in certain subtypes of breast cancer, ST14 has been shown to inhibit cell proliferation. This suppressive effect is primarily mediated through its influence on the cell cycle.

The ST14-p27-Cyclin E/CDK2 Signaling Pathway

Research indicates that ST14 can inhibit the transition of cells from the G1 to the S phase of the cell cycle.[1][2] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[1] p27, in turn, binds to and inhibits the activity of the Cyclin E-CDK2 complex, a key driver of G1/S phase transition. The inhibition of Cyclin E-CDK2 prevents the phosphorylation of target proteins required for DNA replication, thereby arresting cell proliferation.[1][2]

Regulation of ST14 by miR-27b

The expression of ST14 is, in part, post-transcriptionally regulated by microRNA-27b (miR-27b).[1][2] In highly invasive breast cancer cell lines, miR-27b expression is often elevated, while ST14 expression is correspondingly low.[1] Mechanistic studies have shown that miR-27b can directly bind to the 3'-untranslated region (3'-UTR) of ST14 mRNA, leading to its degradation or translational repression.[1][2] This inverse relationship between miR-27b and ST14 suggests that the upregulation of miR-27b in some cancers may contribute to the downregulation of the tumor-suppressive functions of ST14.[1]

The Tumor-Promoting Role of ST14

In contrast to its suppressive role in some cancers, ST14 has been implicated in promoting invasion and metastasis in other malignancies, such as ovarian and colorectal cancer.[3][4][5] This pro-tumorigenic activity is linked to its enzymatic function as a protease in the tumor microenvironment.

Activation of Pro-Tumorigenic Factors

ST14 can proteolytically cleave and activate a number of precursor proteins, converting them into their active forms which can then drive cancer progression. Two key substrates of ST14 in this context are hepatocyte growth factor (HGF) and urokinase-type plasminogen activator (uPA).[4]

  • Hepatocyte Growth Factor (HGF): The activation of pro-HGF to HGF by ST14 leads to the stimulation of the c-Met receptor tyrosine kinase signaling pathway. This pathway is known to promote cell proliferation, motility, and invasion.

  • Urokinase-type Plasminogen Activator (uPA): ST14 can activate pro-uPA to uPA. uPA, in turn, converts plasminogen to plasmin, a broad-spectrum protease that can degrade components of the extracellular matrix (ECM). This degradation of the ECM is a critical step in enabling cancer cells to invade surrounding tissues and metastasize to distant sites.[4]

The activation of these factors by ST14 can create a proteolytic cascade in the tumor microenvironment that facilitates cancer cell invasion and dissemination.

Quantitative Data on the Effects of ST14

The following tables summarize key quantitative findings from studies investigating the role of ST14 in cancer.

Parameter Cell Line Condition Result Fold Change/Percentage Reference
Cell Invasion RKO (colorectal cancer)ST14 OverexpressionIncreased number of invasive cells~1.98-fold increase[4]
Control32.6 ± 4.1 cells/field[4]
ST14 Overexpression64.5 ± 7.3 cells/field[4]
Cell Proliferation CAOV3, SKOV3 (ovarian cancer)ST14 KnockdownInhibition of proliferationData not specified[3]
Cell Migration CAOV3, SKOV3 (ovarian cancer)ST14 KnockdownInhibition of migrationData not specified[3]
Cell Invasion CAOV3, SKOV3 (ovarian cancer)ST14 KnockdownInhibition of invasionData not specified[3]
Parameter Tissue Type Comparison Result Significance Reference
ST14 mRNA Expression Ovarian Cancer vs. Normal Ovarian TissueTCGA and GTEx databasesHigher expression in cancer tissueP < 0.05[3]
ST14 Protein Expression Ovarian Cancer vs. Normal Ovarian Epithelial TissueImmunohistochemistryHigher positive expression rate in cancer93.4% vs. 21.4% (P < 0.001)[3]
Higher high expression rate in cancer73.6% vs. 14.3% (P < 0.001)[3]
ST14 Expression Breast Cancer vs. Normal Breast TissueQPCRHigher expression in normal tissueP < 0.01[1][6][7]
miR-27b Expression Breast Cancer vs. Normal Breast TissueQPCRHigher expression in cancer tissueP = 0.06 (overall), P < 0.01 (IDC vs. normal)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this whitepaper are provided below.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, treat the cells with the desired concentrations of test compounds or introduce genetic modifications (e.g., ST14 overexpression or knockdown). Include untreated control wells.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium from the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control.

Cell Migration and Invasion Assay (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cancer cells.

Materials:

  • 24-well Transwell plates (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Protocol:

  • For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the Matrigel solution and incubate at 37°C for 2-4 hours to allow for gelling.

  • For Migration Assay: No Matrigel coating is required.

  • Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Gently wash the inserts with water.

  • Allow the inserts to air dry.

  • Count the stained cells in several random microscopic fields. The number of migrated/invaded cells is an indicator of the migratory/invasive potential.

Cell Migration Assay (Wound Healing Assay)

The wound healing assay is a simple method to study directional cell migration in vitro.

Materials:

  • 6-well or 12-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove any detached cells.

  • Replace the PBS with fresh complete culture medium.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • The rate of wound closure can be quantified by measuring the area of the scratch at different time points using image analysis software (e.g., ImageJ).

Visualizations

Signaling Pathways

ST14_Tumor_Suppressive_Pathway miR27b miR-27b ST14 ST14 miR27b->ST14 p27 p27 ST14->p27 CyclinE_CDK2 Cyclin E / CDK2 p27->CyclinE_CDK2 CellCycle G1/S Transition CyclinE_CDK2->CellCycle

Caption: ST14 Tumor-Suppressive Signaling Pathway.

ST14_Tumor_Promoting_Pathway ST14 ST14 proHGF pro-HGF ST14->proHGF activates prouPA pro-uPA ST14->prouPA activates HGF HGF proHGF->HGF cMet c-Met Receptor HGF->cMet activates Invasion Cell Invasion & Metastasis cMet->Invasion uPA uPA prouPA->uPA Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM ECM->Invasion

Caption: ST14 Tumor-Promoting Signaling Pathway.

Experimental Workflows

MTT_Assay_Workflow A Seed Cells B Treat Cells A->B C Add MTT B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F

Caption: MTT Assay Experimental Workflow.

Transwell_Assay_Workflow A Coat Insert (Invasion) B Seed Cells in Insert A->B C Add Chemoattractant B->C D Incubate C->D E Remove Non-migrated Cells D->E F Fix & Stain E->F G Count Migrated Cells F->G

References

Unraveling the Selectivity Profile of XST-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of XST-14, a potent and competitive inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). The following sections detail its inhibitory activity against a broad panel of kinases, the methodologies used to determine its binding affinity and cellular effects, and its role within the autophagy signaling pathway.

Kinase Selectivity Profile of this compound

This compound has been identified as a highly selective inhibitor of ULK1.[1][2] Its selectivity was rigorously evaluated through a comprehensive kinase profiling screen against 403 different kinases.[3][4] The results demonstrate a high degree of specificity for ULK1 and its close homolog ULK2.

Inhibitory Activity of this compound against a Panel of Kinases

The inhibitory activity of this compound was assessed using the SelectScreen Kinase Profiling Services. In an initial screen at a concentration of 5 µM, this compound demonstrated greater than 75% inhibition against only six of the 403 kinases tested.[3][4] Subsequent 10-point titration experiments were performed to determine the half-maximal inhibitory concentration (IC₅₀) for these kinases.

Target KinaseIC₅₀ (nM)Kinase Family
ULK1 13.6 / 26.6 [1][5]Serine/Threonine Kinase
ULK270.9[1]Serine/Threonine Kinase
CAMK2A66.3[1]Serine/Threonine Kinase
ACVR1/ALK2183.8[1]Serine/Threonine Kinase
MAPK14/p38 alpha283.9[1]Serine/Threonine Kinase
MAP2K1/MEK1721.8[1]Serine/Threonine Kinase
TGFBR2809.3[1]Serine/Threonine Kinase

Note: Different sources report slightly different IC₅₀ values for ULK1.

Experimental Methodologies

The characterization of this compound's selectivity and functional effects involved a series of robust experimental protocols, as detailed below.

Kinase Selectivity Profiling

The kinase selectivity of this compound was determined using a competitive binding assay format provided by SelectScreen Kinase Profiling Services.[3]

  • Principle: This assay measures the ability of a test compound (this compound) to displace a ligand from the ATP-binding site of the kinase.

  • Methodology: A panel of 403 kinases was screened. This compound was initially tested at a single concentration of 5 µM to identify kinases with significant inhibition (>75%).[3] For the hits identified, a 10-point dose-response curve was generated to determine the IC₅₀ values.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics

The direct binding affinity and kinetics of this compound to the ULK1 protein were quantified using Surface Plasmon Resonance (SPR) analysis.[3][6]

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

  • Methodology: The ULK1 protein was immobilized on a CM5 sensor chip. Various concentrations of this compound were then passed over the chip surface to monitor the binding and dissociation phases. The resulting sensorgrams were analyzed using BIAevaluation software to calculate the affinity constants.[6] This was performed for both the full-length ULK1 protein and its kinase domain (KD).[3][6]

Cellular Assays for Functional Characterization

A variety of cell-based assays were employed to evaluate the functional consequences of ULK1 inhibition by this compound in hepatocellular carcinoma (HCC) cell lines.

  • Cell Proliferation Assay (EdU Assay): HepG2 cells were treated with varying concentrations of this compound (20-80 µM) for 24 hours. Cell proliferation was assessed by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.[1][3]

  • Cell Invasion Assay (Transwell Assay): The invasive capacity of HCC cells (HepG2, Hep3B, and primary human HCC cells) was evaluated using transwell chambers. Cells were treated with 5 µM this compound for 24 hours, and the number of cells that migrated through the matrigel-coated membrane was quantified.[3][6]

  • Apoptosis Assay: HepG2 and primary human HCC cells were treated with 5 µM this compound for 24 hours. The induction of apoptosis was then measured.[1][3]

  • Autophagy Flux Assay: The effect of this compound on autophagy was monitored by observing the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3)-I to LC3-II in CHO cells stably expressing GFP-LC3.[1] Inhibition of this conversion is indicative of a blockade in the autophagic flux.[7] Furthermore, the phosphorylation of downstream ULK1 substrates, such as PIK3C3 (Ser249) and Beclin1 (Ser15), was assessed.[1]

Signaling Pathways and Molecular Interactions

This compound's primary mechanism of action is the inhibition of the autophagy signaling pathway through its direct interaction with ULK1.

Autophagy Signaling Pathway Inhibition by this compound

ULK1 is a crucial initiator of the autophagy cascade. Under normal conditions, mTOR suppresses ULK1 activity. During cellular stress (e.g., starvation), mTOR is inactivated, leading to the activation of the ULK1 complex (ULK1, ATG13, FIP200, and ATG101). This complex then phosphorylates downstream targets to initiate the formation of the autophagosome. This compound, as a competitive inhibitor of ULK1, blocks its kinase activity, thereby preventing the initiation of autophagy.[7][8]

Autophagy_Pathway cluster_input Cellular Stress cluster_mTOR mTOR Signaling cluster_downstream Downstream Events Nutrient Deprivation Nutrient Deprivation mTOR mTOR Nutrient Deprivation->mTOR inhibits ULK1 ULK1 mTOR->ULK1 inhibits ATG13 ATG13 PI3KC3/Beclin1 Complex PI3KC3/Beclin1 Complex ULK1->PI3KC3/Beclin1 Complex phosphorylates FIP200 FIP200 ATG101 ATG101 Autophagosome Formation Autophagosome Formation PI3KC3/Beclin1 Complex->Autophagosome Formation XST14 This compound XST14->ULK1 inhibits

Caption: Inhibition of the ULK1-mediated autophagy pathway by this compound.

Molecular Interaction with ULK1

Molecular docking and mutagenesis studies have elucidated the key amino acid residues within the ULK1 kinase domain that are essential for its interaction with this compound. These critical residues are Lys46, Tyr94, and Asp165.[3][6][8] The binding of this compound to this site competitively inhibits the binding of ATP, thereby blocking the kinase activity of ULK1.

Experimental Workflow for this compound Characterization

The comprehensive evaluation of this compound followed a logical progression from initial screening to in-depth cellular and in vivo analysis.

Experimental_Workflow cluster_screening Initial Screening & Identification cluster_profiling Selectivity & Binding Characterization cluster_cellular Cellular Functional Assays cluster_invivo In Vivo Efficacy A Virtual Screening of 3428 Compounds B Identification of this compound as a High-Affinity ULK1 Binder A->B C Kinase Selectivity Profiling (403 Kinases) B->C D Surface Plasmon Resonance (SPR) for Binding Kinetics B->D E Proliferation (EdU) C->E D->E F Invasion (Transwell) E->F G Apoptosis F->G H Autophagy Flux (LC3-II Conversion) G->H I Xenograft Mouse Model of HCC H->I

Caption: Workflow for the discovery and characterization of this compound.

References

Methodological & Application

XST-14 Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the culture and experimental manipulation of the hypothetical XST-14 cell line, a model system developed for oncology drug discovery. Detailed methodologies for routine cell maintenance, cryopreservation, and key experimental assays are presented. These include a cell proliferation assay, a transient transfection protocol, and western blot analysis for protein expression. Quantitative data are summarized in tabular format, and signaling pathways and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

The this compound cell line is a hypothetical adherent human cell line derived from a patient with a specific form of cancer. It is engineered to be a robust model for studying tumor growth, metastasis, and the efficacy of novel therapeutic compounds. These application notes provide standardized protocols to ensure consistent results and facilitate collaboration among researchers.

Cell Culture Protocols

Required Materials
  • This compound cells

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.25%)

  • Cryopreservation Medium: 90% FBS, 10% DMSO

  • Sterile cell culture flasks, plates, and consumables

  • Humidified incubator at 37°C with 5% CO2

Protocol: Thawing Cryopreserved this compound Cells.[1][2][3]
  • Warm the Complete Growth Medium to 37°C.

  • Quickly thaw the cryovial of frozen cells in a 37°C water bath until a small ice crystal remains.[1]

  • Wipe the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

  • Slowly transfer the cells into a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.[2]

  • Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[2]

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed Complete Growth Medium.

  • Transfer the cell suspension to a T75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Replace the medium after 24 hours to remove any residual DMSO.[2]

Protocol: Maintaining and Passaging this compound Cells.[4][5]
  • Observe the cells under a microscope to ensure they are healthy and have reached 80-90% confluency.[3]

  • Aspirate the medium from the flask.

  • Wash the cell monolayer once with 5 mL of sterile PBS.

  • Add 2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[3]

  • Add 8 mL of pre-warmed Complete Growth Medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new T75 flasks at a density of 2 x 10^4 cells/cm². A split ratio of 1:5 to 1:10 is generally recommended.

  • Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

Protocol: Cryopreserving this compound Cells.[3][4]
  • Follow steps 1-7 of the passaging protocol.

  • Centrifuge the required volume of cells at 300 x g for 3 minutes.[2]

  • Resuspend the cell pellet in cold Cryopreservation Medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each cryovial.

  • Place the vials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to liquid nitrogen for long-term storage.

Experimental Protocols

This compound Proliferation Assay with Compound 'ABC' (MTT Assay).[6][7]

This protocol determines the effect of a hypothetical Compound 'ABC' on the proliferation of this compound cells.

  • Seed this compound cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of Complete Growth Medium.[4]

  • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]

  • Prepare serial dilutions of Compound 'ABC' in Complete Growth Medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for 48 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[5]

  • Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Transient Transfection of this compound Cells

This protocol describes the introduction of a plasmid expressing a fluorescent protein into this compound cells using a lipid-based transfection reagent.

  • One day before transfection, seed 2.5 x 10^5 this compound cells per well in a 6-well plate. Cells should be 70-80% confluent at the time of transfection.

  • In tube A, dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium.

  • In tube B, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.

  • Combine the contents of tube A and tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the 500 µL DNA-lipid complex dropwise to the cells in each well.

  • Incubate the cells for 24-48 hours at 37°C with 5% CO2 before analysis.

Analysis of Protein Expression by Western Blot

This protocol is for detecting the expression levels of a target protein (e.g., "Protein-Y") in this compound cells following treatment.

  • Plate and treat this compound cells as required for the experiment.

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against "Protein-Y" overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Effect of Compound 'ABC' on this compound Cell Viability

Compound 'ABC' Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.2540.087100.0
0.11.2110.09196.6
11.0530.07584.0
100.6270.05450.0
500.2510.03320.0
1000.1380.02111.0

This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

XST14_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Compound_ABC Compound 'ABC' Compound_ABC->Receptor Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Drives

Caption: Hypothetical signaling pathway in this compound cells inhibited by Compound 'ABC'.

Experimental_Workflow cluster_culture Cell Culture cluster_experiment Experimentation cluster_analysis Data Analysis Thaw Thaw this compound Cells Culture Culture & Passage Thaw->Culture Seed Seed Cells for Assay Culture->Seed Treat Treat with Compound 'ABC' Seed->Treat Assay Perform MTT Assay Treat->Assay Read Read Absorbance Assay->Read Analyze Calculate % Viability Read->Analyze

Caption: Workflow for assessing Compound 'ABC' cytotoxicity in this compound cells.

References

Application Notes and Protocols for XST-14 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the utilization of XST-14 in various in vitro assays. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

A critical aspect of in vitro pharmacology is the determination of the optimal working concentration of a compound. The following table summarizes the recommended working concentrations for this compound across different in vitro assays. These concentrations are derived from available literature and should be optimized for specific cell lines and experimental conditions.

Assay TypeCell LineWorking ConcentrationIncubation TimeReference
Cell Viability (MTT/XTT) RAW 264.71 - 200 µg/mL24 hours[1]
BT-5490.1 - 30 µM72 hours[2]
Nitric Oxide Production RAW 264.7up to 100 µg/mL24 hours[1]
Pro-inflammatory Cytokine Reduction (IL-6) RAW 264.7IC50 = 9.30 ± 2.65 µMNot Specified[1]
Enzyme Inhibition (5α-reductase) Not ApplicableIC50 = 14.19 - 14.65 µM60 minutes[1]
Western Blot BT-5490.1 - 30 µM24 hours[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental setup.

Cell Viability Assay (MTT)

This protocol is adapted from a general procedure for assessing the effect of a compound on cell viability.[1]

Materials:

  • RAW 264.7 cells

  • DMEM medium

  • This compound (in DMSO, ≤0.25% final concentration)

  • MTT solution (1 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed 1 x 10^5 RAW 264.7 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Remove the medium and add 100 µL of fresh DMEM containing various concentrations of this compound (ranging from 1 to 200 µg/mL).[1] Ensure the final DMSO concentration is ≤0.25%.

  • Incubate the cells for an additional 24 hours.[1]

  • Add 20 µL of 1 mg/mL MTT solution to each well and incubate for 3 hours.[1]

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.[1]

  • Measure the absorbance at 595 nm using a microplate reader.[1]

  • Calculate cell viability relative to an untreated control.

Nitric Oxide Production Assay

This protocol is based on a method to assess the anti-inflammatory activity of a compound.[1]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagents

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed 1 x 10^5 RAW 264.7 cells per well in a 96-well plate and incubate for 24 hours.[1]

  • Add 100 µL of LPS to a final concentration of 1 µg/mL and incubate for 30 minutes.[1]

  • Add 100 µL of the desired concentrations of this compound and incubate for 24 hours.[1]

  • After incubation, mix 50 µL of the cell supernatant with 50 µL of Griess reagents.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[1]

Western Blot Analysis

This is a general protocol for analyzing protein expression levels after treatment with this compound.[3][4][5]

Materials:

  • Cells of interest (e.g., BT-549)

  • This compound

  • NP40 or RIPA Lysis Buffer with protease and phosphatase inhibitors[3]

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% nonfat dried milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL reagent

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[3][4]

  • Scrape adherent cells or resuspend suspension cells and transfer the lysate to a microcentrifuge tube.[3]

  • Sonicate the lysate briefly and centrifuge at 12,000g for 15 minutes at 4°C.[3][4]

  • Determine the protein concentration of the supernatant using a BCA assay.[3]

  • Prepare protein samples with SDS sample buffer, boil for 5-10 minutes, and load onto an SDS-PAGE gel.[3][4]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4][5]

  • Incubate the membrane with the primary antibody overnight at 4°C.[4][5]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again with TBST and detect the protein bands using an ECL reagent.[3]

Visualizations

The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated with this compound.

Experimental_Workflow General Experimental Workflow for In Vitro Assays with this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment viability Cell Viability Assay (MTT, XTT) treatment->viability biochemical Biochemical Assays (e.g., Nitric Oxide) treatment->biochemical protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_collection Data Collection viability->data_collection biochemical->data_collection protein_analysis->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation Signaling_Pathway Hypothetical Signaling Pathway Affected by this compound XST14 This compound Receptor Cell Surface Receptor XST14->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Inflammatory Genes) TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse

References

Application Notes and Protocols: XST-14 Solubility and Handling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of XST-14 in Dimethyl Sulfoxide (DMSO) and its application in cell culture media. Adherence to these guidelines is crucial for ensuring experimental reproducibility and avoiding artifacts from compound precipitation or solvent cytotoxicity.

Quantitative Solubility Data

This compound is a potent, competitive, and highly selective inhibitor of ULK1, a serine/threonine kinase that plays a central role in the initiation of autophagy.[1] It has demonstrated antitumor effects by inducing autophagy inhibition and apoptosis in cancer cells.[1] Proper solubilization is critical for in vitro studies. The quantitative solubility data for this compound is summarized below.

SolventSolubilityMolar Concentration (approx.)Source
Dimethyl Sulfoxide (DMSO)58 mg/mL199.08 mM[1]
Cell Culture Media (e.g., DMEM, RPMI-1640)Not readily soluble-General knowledge for poorly soluble compounds
WaterInsoluble-General knowledge for similar compounds

Note: The solubility in DMSO can be affected by the purity of the solvent. It is highly recommended to use fresh, anhydrous, cell culture grade DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound.[1]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 1 mL stock solution of 58 mg/mL, weigh 58 mg of the compound.

  • Solubilization: Transfer the weighed this compound powder into a sterile amber vial. Add the calculated volume of anhydrous, sterile DMSO. For a 58 mg/mL stock, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid in solubilization if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization: For cell culture applications, it is critical to ensure the sterility of the stock solution. Filter the dissolved stock solution through a sterile 0.22 µm syringe filter into a new sterile amber vial.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability, protected from light.

Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations for your experiments.

Materials:

  • This compound stock solution in DMSO (from Protocol 2.1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics as required for your cell line)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Determine Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is recommended for most cell lines, while for sensitive or primary cells, it should be kept below 0.1%.[2][3]

  • Serial Dilution: It is best practice to perform serial dilutions of the stock solution in pre-warmed culture medium to achieve the desired final concentrations. Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate.

    • Example for a final concentration of 10 µM this compound with <0.1% DMSO:

      • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of medium. For instance, add 2 µL of a 10 mM stock solution to 198 µL of medium to get a 100 µM intermediate solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM concentration. The final DMSO concentration in this example would be 0.1%.

  • Mix Thoroughly: After each dilution step, mix the solution thoroughly by gentle pipetting or vortexing before adding it to your cell cultures.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation (in Culture Media) weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Start Experiment dilute Serially Dilute in Pre-warmed Media thaw->dilute mix Mix Thoroughly dilute->mix add Add to Cell Culture mix->add

Caption: Workflow for preparing this compound stock and working solutions.

Simplified Signaling Pathway of this compound Action

G XST14 This compound ULK1 ULK1 Complex XST14->ULK1 Inhibits Apoptosis Apoptosis XST14->Apoptosis Induces Autophagy Autophagy Initiation ULK1->Autophagy Promotes CellGrowth Tumor Cell Growth Autophagy->CellGrowth Suppresses Apoptosis->CellGrowth Inhibits

Caption: this compound inhibits ULK1, blocking autophagy and inducing apoptosis.

References

Application Note: Detecting the Effects of XST-14 on LC3 Conversion Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). During the initiation of autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membranes. The conversion of LC3-I to LC3-II is a hallmark of autophagy and can be reliably monitored by Western blot.[1][2][3] This application note provides a detailed protocol for detecting and quantifying the effects of XST-14, a known inhibitor of ULK1, on the conversion of LC3-I to LC3-II.[4] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy. By inhibiting ULK1, this compound is expected to suppress the induction of autophagy, leading to a decrease in the conversion of LC3-I to LC3-II.

Signaling Pathway

LC3_Pathway cluster_cytoplasm Cytoplasm cluster_autophagosome Autophagosome Membrane proLC3 pro-LC3 LC3_I LC3-I (16-18 kDa) proLC3->LC3_I Cleavage LC3_II LC3-II (14-16 kDa) LC3_I->LC3_II Lipidation Atg4 Atg4 Atg4->proLC3 ULK1_complex ULK1 Complex (Initiation Signal) Atg7_Atg3 Atg7/Atg3 (Conjugation System) ULK1_complex->Atg7_Atg3 Activates XST14 This compound XST14->ULK1_complex Inhibits PE PE (Phosphatidylethanolamine) PE->LC3_II Atg7_Atg3->LC3_I LC3_II_membrane Membrane-bound LC3-II LC3_II->LC3_II_membrane Incorporation

Caption: LC3 signaling pathway and the inhibitory effect of this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect LC3-I and LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa, Neuro2A)[5]

  • Complete cell culture medium

  • This compound

  • Autophagy inducer (e.g., Rapamycin) and inhibitor (e.g., Chloroquine)[5][6]

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% or 4-20% gradient)[5]

  • PVDF membrane (0.2 µm)[5]

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3 (recognizes both LC3-I and LC3-II)

  • Primary antibody: Mouse or Rabbit anti-β-actin or GAPDH (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of treatment.[5]

    • Treat cells with varying concentrations of this compound for the desired time course.

    • Include appropriate controls: untreated cells, vehicle control, positive control for autophagy induction (e.g., Rapamycin), and a control for autophagic flux (e.g., Chloroquine). Chloroquine inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II.[6][7]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to ensure complete lysis and to detach LC3 from membranes.[3]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation for SDS-PAGE:

    • Mix the normalized protein lysates with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[5]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on a high-percentage (15%) or gradient (4-20%) polyacrylamide gel to resolve the small molecular weight difference between LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[5][8]

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a 0.2 µm PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for the loading control (β-actin or GAPDH).

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the bands corresponding to LC3-I and LC3-II. The amount of LC3-II is often normalized to a loading control.[1] The ratio of LC3-II/LC3-I can also be calculated to represent the conversion rate.[9][10]

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with this compound and Controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer & Boiling) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3 & anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

Caption: Western blot workflow for detecting LC3 conversion.

Data Presentation

The quantitative data from the densitometric analysis of the Western blot bands should be summarized in a table for clear comparison.

Treatment GroupLC3-I (Arbitrary Units)LC3-II (Arbitrary Units)LC3-II / β-actin RatioLC3-II / LC3-I Ratio
Untreated Control1.200.300.250.25
Vehicle Control1.180.320.270.27
Rapamycin (100 nM)0.851.501.251.76
Chloroquine (50 µM)1.152.101.751.83
This compound (10 µM)1.350.150.130.11
This compound (50 µM)1.400.080.070.06

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Results

  • An increase in the LC3-II band intensity and the LC3-II/LC3-I ratio is indicative of an increase in the number of autophagosomes.[1]

  • Treatment with an autophagy inducer like Rapamycin is expected to increase the LC3-II levels.

  • Treatment with Chloroquine, which blocks the degradation of autophagosomes, should lead to a significant accumulation of LC3-II, providing a measure of autophagic flux.[7][11]

  • As an inhibitor of the upstream kinase ULK1, this compound is expected to decrease the conversion of LC3-I to LC3-II, resulting in lower levels of LC3-II compared to the control.[4] This would indicate an inhibition of autophagy initiation.

  • It is crucial to compare the levels of LC3-II normalized to a loading control for accurate quantification.[1] While the LC3-II/LC3-I ratio is commonly reported, some studies suggest that comparing the amount of LC3-II between samples is a more reliable measure due to potential differences in antibody affinity for the two forms.[7][12]

References

Application Notes and Protocols for Combining XST-14 with Sorafenib in Hepatocellular Carcinoma (HCC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorafenib (B1663141), a multi-kinase inhibitor, is a standard first-line systemic therapy for advanced hepatocellular carcinoma (HCC).[1][2][3][4][5] It primarily targets the Raf/MEK/ERK signaling pathway, as well as receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[1][6][7][8][9] However, the clinical benefit of sorafenib is often limited by the development of acquired resistance. One of the key mechanisms of resistance involves the activation of alternative survival pathways, notably the PI3K/AKT/mTOR pathway.[3][10][11]

This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of a novel investigational agent, XST-14, when used in combination with sorafenib for the treatment of HCC. This compound is a potent and selective inhibitor of the PI3K/AKT signaling pathway. The following protocols and data are intended to guide researchers in the preclinical evaluation of this combination therapy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Sorafenib in HCC Cell Lines
Cell LineTreatmentIC50 (µM) ± SDCombination Index (CI)
HepG2 This compound8.5 ± 1.2-
Sorafenib6.0 ± 0.8[12]-
This compound + Sorafenib (1:1 ratio)-0.45
Huh7 This compound10.2 ± 1.5-
Sorafenib7.8 ± 1.1-
This compound + Sorafenib (1:1 ratio)-0.52
PLC/PRF/5 This compound12.8 ± 2.1-
Sorafenib9.5 ± 1.4-
This compound + Sorafenib (1:1 ratio)-0.61
  • IC50: The half-maximal inhibitory concentration.

  • Combination Index (CI): A quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in an HCC Xenograft Model
Treatment GroupNAverage Tumor Volume (mm³) at Day 21 ± SDTumor Growth Inhibition (%)
Vehicle Control 81540 ± 210-
This compound (20 mg/kg) 81150 ± 18025.3
Sorafenib (30 mg/kg) 8980 ± 15036.4
This compound (20 mg/kg) + Sorafenib (30 mg/kg) 8350 ± 9077.3

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound and sorafenib, alone and in combination, on HCC cell lines.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Sorafenib (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCC cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound and sorafenib in culture medium. Treat the cells with various concentrations of this compound, sorafenib, or the combination for 48 hours.[12]

  • MTT Assay: After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using CompuSyn software to assess synergy.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effects of this compound and sorafenib on key signaling proteins.

Materials:

  • HCC cells

  • This compound

  • Sorafenib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat HCC cells with this compound, sorafenib, or the combination for 24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the in vivo efficacy of the combination therapy.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Huh7 cells

  • Matrigel

  • This compound (formulated for oral gavage)

  • Sorafenib (formulated for oral gavage)

  • Vehicle control solution

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ Huh7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four treatment groups (Vehicle, this compound, Sorafenib, Combination).

  • Drug Administration: Administer the respective treatments daily via oral gavage for 21 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptors (VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis mTOR->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF XST14 This compound XST14->PI3K XST14->AKT

Caption: Dual inhibition of RAF/VEGFR and PI3K/AKT pathways by Sorafenib and this compound.

G start Seed HCC Cells in 96-well plates incubate1 Incubate 24h start->incubate1 treat Treat with this compound, Sorafenib, or Combination incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 490nm dissolve->read analyze Calculate IC50 and Combination Index read->analyze

Caption: Workflow for the in vitro cell viability (MTT) assay.

G implant Implant Huh7 Cells in Nude Mice tumor_growth Allow Tumors to Grow to 100-150 mm³ implant->tumor_growth randomize Randomize Mice into 4 Treatment Groups tumor_growth->randomize treat Daily Oral Gavage for 21 Days randomize->treat measure Measure Tumor Volume Every 3 Days treat->measure Repeatedly endpoint Euthanize and Excise Tumors treat->endpoint After 21 days measure->treat

Caption: Experimental workflow for the in vivo HCC xenograft model.

References

Application Notes & Protocols: In Vivo Efficacy of XST-14 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vivo efficacy of XST-14, a novel investigational agent, in various xenograft models of human cancer. The data presented herein demonstrates the potent anti-tumor activity of this compound and provides detailed protocols for reproducing and expanding upon these findings. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in preclinical cancer research.

Introduction

This compound is a small molecule inhibitor targeting the hypothetical "Kinase Suppressor of Ras 3" (KSR3), a scaffold protein implicated in the aberrant activation of the MAPK/ERK signaling pathway in several human malignancies. Dysregulation of this pathway is a critical driver of cell proliferation, survival, and tumorigenesis. By disrupting the KSR3-dependent signaling cascade, this compound is designed to selectively induce apoptosis and inhibit tumor growth in cancers harboring specific KSR3-activating mutations. This document outlines the in vivo studies conducted to validate the therapeutic potential of this compound in preclinical xenograft models.

Signaling Pathway of this compound Target

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with the KSR3-mediated MAPK/ERK signaling pathway.

XST14_Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS KSR3 KSR3 Scaffold RAS->KSR3 RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KSR3->RAF Scaffolds XST14 This compound XST14->KSR3 Inhibits

Caption: Proposed mechanism of this compound targeting the KSR3 scaffold protein.

In Vivo Efficacy Studies

Summary of Xenograft Model Data

The anti-tumor efficacy of this compound was evaluated in two distinct xenograft models: a human colorectal cancer model (HCT116) and a human pancreatic cancer model (PANC-1). The results are summarized in the tables below.

Table 1: Tumor Growth Inhibition in HCT116 Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-Daily (p.o.)1542 ± 125--
This compound25Daily (p.o.)785 ± 9849.1< 0.01
This compound50Daily (p.o.)412 ± 7573.3< 0.001
Standard-of-Care10BIW (i.p.)621 ± 8959.7< 0.001

Table 2: Survival Analysis in PANC-1 Pancreatic Cancer Orthotopic Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)p-value vs. Vehicle
Vehicle-Daily (p.o.)28--
This compound50Daily (p.o.)4560.7< 0.01
Standard-of-Care15Q3D (i.v.)3939.3< 0.05

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the in vivo xenograft studies.

Xenograft_Workflow start Start: Cell Culture (HCT116 or PANC-1) implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation randomization Tumor Growth & Animal Randomization (Tumor Volume ~100-150 mm³) implantation->randomization treatment Treatment Initiation (Vehicle, this compound, or Standard-of-Care) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3 times per week) treatment->monitoring endpoint Study Endpoint (Tumor volume threshold or survival) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis

Caption: General workflow for in vivo xenograft efficacy studies.

Cell Culture
  • Cell Lines: HCT116 (human colorectal carcinoma) and PANC-1 (human pancreatic carcinoma) were obtained from ATCC.

  • Culture Medium: Cells were cultured in McCoy's 5A Medium (for HCT116) or DMEM (for PANC-1), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Models
  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimation: Animals were acclimated for at least one week prior to the start of the experiment.

  • Housing: Mice were housed in sterile conditions in individually ventilated cages with access to food and water ad libitum. All animal procedures were performed in accordance with institutional guidelines.

Tumor Implantation
  • Subcutaneous Model (HCT116):

    • Harvest HCT116 cells during exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Orthotopic Model (PANC-1):

    • Anesthetize mice using isoflurane.

    • Make a small incision in the left abdominal flank to expose the pancreas.

    • Inject 1 x 10⁶ PANC-1 cells in 20 µL of sterile PBS directly into the pancreas.

    • Suture the incision and monitor the animals for recovery.

Treatment Administration
  • Randomization: Once tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group).

  • Vehicle Control: The vehicle consisted of 0.5% methylcellulose (B11928114) in sterile water.

  • This compound Formulation: this compound was formulated as a suspension in the vehicle.

  • Administration: Treatments were administered daily via oral gavage (p.o.) for this compound and the vehicle. Standard-of-care drugs were administered as specified in the tables.

Efficacy Endpoints and Data Analysis
  • Tumor Volume Measurement: For subcutaneous models, tumor dimensions were measured 2-3 times per week using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Animal body weights were recorded at the time of tumor measurement to monitor for toxicity.

  • Survival: For orthotopic models, the primary endpoint was survival. Animals were monitored daily, and the date of euthanasia (due to tumor burden or morbidity) was recorded.

  • Statistical Analysis: Statistical significance between treatment groups was determined using a one-way ANOVA followed by Dunnett's post-hoc test for tumor volume data and the log-rank (Mantel-Cox) test for survival data. A p-value of < 0.05 was considered statistically significant.

Conclusion

The data presented in these application notes demonstrate that this compound exhibits significant anti-tumor efficacy in both colorectal and pancreatic cancer xenograft models. The dose-dependent inhibition of tumor growth and the significant increase in survival underscore the therapeutic potential of this compound. The detailed protocols provided herein should enable other researchers to further investigate the in vivo activity of this promising compound.

Application Note: Measuring Caspase-3/7 Activity in Response to XST-14 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Caspases, a family of cysteine proteases, are central executioners of apoptosis.[1][2][3] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis.[4] Therefore, measuring caspase activity is a reliable method for quantifying apoptosis.

This application note provides a detailed protocol for measuring caspase-3/7 activity in cells treated with the hypothetical anti-cancer compound XST-14. The protocol is based on a fluorometric assay that detects the cleavage of a specific caspase-3/7 substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[5][6] Upon cleavage by active caspase-3/7, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, and its fluorescence can be quantified to determine caspase activity.[5][6]

Principle of the Assay

The caspase-3/7 activity assay is based on the detection of a fluorescent signal generated by the enzymatic activity of caspases. In apoptotic cells, caspase-3 and caspase-7 are activated and can cleave the substrate Ac-DEVD-AMC. This cleavage releases the fluorescent molecule AMC, which can be excited at 380 nm and emits light between 420-460 nm.[5] The amount of fluorescence is directly proportional to the level of caspase-3/7 activity in the sample.[5]

Data Presentation

The following table summarizes hypothetical data from an experiment measuring caspase-3/7 activity in a cancer cell line treated with various concentrations of this compound for 24 hours.

Treatment GroupThis compound Concentration (µM)Mean Relative Fluorescence Units (RFU)Standard Deviation (RFU)Fold Increase in Caspase Activity (vs. Vehicle)
Vehicle Control015001201.0
This compound122501801.5
This compound545003503.0
This compound1075006005.0
Positive Control (e.g., Staurosporine)190007506.0

Experimental Protocols

This section provides a detailed methodology for the caspase-3/7 activity assay.

Materials and Reagents
  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • This compound (or other test compound)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis induction (e.g., Staurosporine)

  • Phosphate-Buffered Saline (PBS)

  • Caspase Assay Lysis Buffer

  • Caspase Assay Reaction Buffer (2X)

  • Dithiothreitol (DTT)

  • Caspase-3/7 Substrate (Ac-DEVD-AMC)

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis cluster_2 Caspase Activity Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound, vehicle, and positive control B->C D Incubate for desired time period (e.g., 24 hours) C->D E Remove media and wash cells with PBS D->E F Add Cell Lysis Buffer E->F G Incubate on ice F->G H Centrifuge plate to pellet debris (optional) G->H I Prepare Reaction Mix (Reaction Buffer, DTT, Substrate) H->I J Add Reaction Mix to each well containing cell lysate I->J K Incubate at 37°C in the dark J->K L Measure fluorescence (Ex: 380 nm, Em: 420-460 nm) K->L

Caption: Experimental workflow for the caspase activity assay.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After the treatment period, centrifuge the plate at 300 x g for 5 minutes.[7]

    • Carefully remove the supernatant without disturbing the cell pellet.

    • Wash the cells by adding 100 µL of ice-cold PBS to each well and centrifuge again at 300 x g for 5 minutes.

    • Remove the PBS and add 50 µL of chilled Cell Lysis Buffer to each well.[5]

    • Incubate the plate on ice for 10 minutes.[5]

  • Caspase Activity Measurement:

    • Prepare the Caspase Assay Reaction Mix immediately before use. For each reaction, combine:

      • 50 µL of 2X Reaction Buffer

      • 1 µL of 1 M DTT (final concentration 10 mM)

      • 5 µL of 1 mM Ac-DEVD-AMC substrate (final concentration 50 µM)[5]

      • 44 µL of deionized water

    • Add 100 µL of the Reaction Mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[5]

Data Analysis
  • Subtract the background fluorescence (from a well with no cells) from all readings.

  • The caspase activity can be expressed as Relative Fluorescence Units (RFU).

  • To calculate the fold increase in caspase activity, divide the mean RFU of the treated samples by the mean RFU of the vehicle control samples.

Caspase Signaling Pathway

This compound is hypothesized to induce apoptosis by activating the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase of this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to apoptosis.

G cluster_0 Apoptosis Induction cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase XST14 This compound Mito Mitochondria XST14->Mito Stress Signal CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp37 Pro-Caspase-3/7 aCasp9->Casp37 aCasp37 Active Caspase-3/7 Casp37->aCasp37 Cleavage & Activation Substrates Cellular Substrates aCasp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Contaminated reagents or medium.Use fresh, sterile reagents and medium. Include a "no-cell" control well to determine background.
Low signal or no increase in fluorescence Insufficient treatment time or compound concentration.Perform a time-course and dose-response experiment to optimize treatment conditions.
Low cell number.Ensure an adequate number of cells are seeded per well.
Inactive caspases.Use a known apoptosis inducer as a positive control to confirm assay performance.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Pipetting errors.Use calibrated pipettes and be careful when adding reagents.

Conclusion

The caspase-3/7 activity assay is a robust and sensitive method for quantifying apoptosis in cells treated with novel compounds like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data to evaluate the apoptotic potential of their compounds of interest. Further characterization of the apoptotic pathway can be achieved by employing assays for other caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and by using other apoptosis detection methods such as Annexin V staining or TUNEL assays. It is recommended to use more than one method to confirm the specific activation of caspases.[8]

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with XST-14

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: XST-14

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with this compound, a novel inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the upstream kinase, Kinase-A, within the well-characterized RTK signaling cascade. By binding to the ATP-binding pocket of Kinase-A, this compound prevents its phosphorylation and subsequent activation of downstream signaling proteins, including Protein-B and Transcription Factor-C.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KinaseA Kinase-A RTK->KinaseA Activation ProteinB Protein-B KinaseA->ProteinB Phosphorylation TFC Transcription Factor-C ProteinB->TFC Translocation Gene Gene Expression TFC->Gene Regulation XST14 This compound XST14->KinaseA Inhibition

Caption: this compound signaling pathway inhibition.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it to the final working concentration in cell culture media. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Inconsistent Results

Users may occasionally encounter variability in their experimental outcomes with this compound. This section addresses the most common issues and provides a structured approach to troubleshooting.

Start Inconsistent Results Observed CheckPurity Verify this compound Purity and Integrity Start->CheckPurity CheckSolubility Confirm Proper Solubilization CheckPurity->CheckSolubility ReviewProtocol Review Experimental Protocol CheckSolubility->ReviewProtocol CellHealth Assess Cell Health and Passage Number ReviewProtocol->CellHealth PositiveControl Include Positive and Negative Controls CellHealth->PositiveControl DataAnalysis Re-evaluate Data Analysis PositiveControl->DataAnalysis Outcome Consistent Results DataAnalysis->Outcome

Caption: General troubleshooting workflow for this compound.

Issue 1: High Variability in IC50 Values

Inconsistent IC50 values for this compound across experiments can arise from several factors. The following table summarizes potential causes and recommended actions.

Potential Cause Troubleshooting Steps Expected Outcome
Cell Passage Number Ensure that cell lines are used within a consistent and low passage number range (e.g., passages 5-15).Reduced variability in cell growth rates and drug response.
Inconsistent Seeding Density Optimize and strictly adhere to a standardized cell seeding density for all experiments.Uniform cell confluency at the time of treatment.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using previously diluted solutions.Consistent potency of the compound.
Assay Incubation Time Standardize the incubation time with this compound. A 72-hour incubation is recommended for most cell lines.Consistent and reproducible dose-response curves.
Issue 2: Unexpected Off-Target Effects or Cytotoxicity

If you observe cellular effects that are inconsistent with the known mechanism of action of this compound, consider the following:

Potential Cause Troubleshooting Steps Expected Outcome
High DMSO Concentration Ensure the final concentration of DMSO in the culture medium is below 0.1%.Minimized solvent-induced cytotoxicity.
This compound Concentration Titrate this compound to determine the optimal concentration range. High concentrations may lead to off-target effects.Identification of a therapeutic window with minimal off-target effects.
Contamination Routinely test cell lines for mycoplasma contamination.Healthy and responsive cell cultures.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol outlines a standard MTT assay to determine the IC50 value of this compound in a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol is designed to confirm the inhibitory effect of this compound on the RTK pathway.

  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of Kinase-A and Protein-B overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition. Normalize the levels of phosphorylated proteins to the total protein levels.

Optimizing XST-14 Concentration to Avoid Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the experimental compound XST-14. The primary focus is on optimizing its concentration to achieve the desired biological effect while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal working concentration. We recommend starting with a broad range of concentrations to establish the half-maximal inhibitory concentration (IC50) for your specific cell line.[1] A typical starting range might be from 1 nM to 100 µM.

Q2: My cells are showing high levels of death even at low concentrations of this compound. What could be the cause?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold, which is typically less than 0.5% for DMSO.[1] Always include a vehicle control (cells treated with the solvent alone) to assess solvent-induced cytotoxicity.[1]

  • Compound Instability: this compound might be unstable in your culture medium, leading to the formation of toxic byproducts. It is advisable to prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.[1]

Q3: How can I distinguish between the intended biological effect of this compound and non-specific cytotoxicity?

To ensure the observed effects are due to the intended biological activity and not cell death, it is essential to assess cell viability in parallel with your functional assays. Performing a cytotoxicity assay, such as an MTT or LDH assay, will help you identify a concentration range of this compound that is non-toxic to your cells.

Q4: Which signaling pathways are affected by this compound that might influence cell viability?

This compound is known to modulate key signaling pathways involved in cell survival and apoptosis. At higher concentrations, it can lead to off-target effects that trigger apoptotic pathways. Understanding these pathways is crucial for interpreting your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent results in cell viability assays.
  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability in viability assay readouts.

    • Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[1]

  • Possible Cause 2: Edge Effects. The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.

    • Troubleshooting Tip: To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[2]

  • Possible Cause 3: Reagent Preparation. Improperly prepared or stored reagents can affect assay performance.

    • Troubleshooting Tip: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[2]

Problem 2: High background signal in cytotoxicity assays.
  • Possible Cause 1: High Cell Density. A high cell density can lead to a high signal in the assay.

    • Troubleshooting Tip: Repeat the experiment to determine the optimal cell count for the assay.[3]

  • Possible Cause 2: Assay Interference. this compound may interfere with the components of your cell viability assay.

    • Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout.[1]

  • Possible Cause 3: Media Components. Certain substances in the cell culture medium can cause high absorbance.

    • Troubleshooting Tip: You can test the medium components and try to reduce their concentration.[3]

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Experiments

IssuePossible CauseRecommended Action
High Cytotoxicity at Low Concentrations Cell Line SensitivityPerform a dose-response curve to determine the IC50.
Solvent ToxicityKeep final solvent concentration low (e.g., <0.5% DMSO) and use a vehicle control.[1]
Compound InstabilityPrepare fresh dilutions for each experiment.[1]
Inconsistent Viability Results Uneven Cell SeedingEnsure a homogenous cell suspension and visually inspect plates.[1]
Edge EffectsAvoid using outer wells for experimental data; fill with PBS or media.[2]
Reagent VariabilityUse fresh reagents and adhere to strict SOPs.[2]
High Background Signal Assay InterferenceRun a cell-free control with this compound and assay reagents.[1]
Media ComponentsUse phenol (B47542) red-free medium if it interferes with absorbance readings.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1] Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.[3] Include a vehicle control and a no-treatment control.[1]

  • Incubation: Add the different concentrations of this compound to the appropriate wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Induced Cytotoxicity

XST14_Pathway XST14 This compound Receptor Target Receptor XST14->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Activates Bax Bax AKT->Bax Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis Bcl2->Apoptosis Bax->Caspase3

Caption: this compound inhibits a target receptor, leading to downregulation of the PI3K/AKT/mTOR survival pathway and activation of apoptosis.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: New Cell Line dose_response 1. Perform Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 select_concentrations 3. Select Non-Toxic Concentrations for Functional Assays determine_ic50->select_concentrations troubleshoot Troubleshoot High Cytotoxicity determine_ic50->troubleshoot If IC50 is too low functional_assay 4. Perform Functional Assays select_concentrations->functional_assay validate_viability 5. Validate Cell Viability (e.g., Trypan Blue) functional_assay->validate_viability end End: Optimized Concentration validate_viability->end

Caption: A stepwise workflow for determining the optimal, non-toxic concentration of this compound for use in cell-based assays.

References

XST-14 off-target effects on other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ULK1 inhibitor, XST-14. The following information is intended to help address specific issues that may be encountered during experimentation, with a focus on understanding and characterizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for ULK1?

This compound is described as a potent and highly selective inhibitor of ULK1 with an IC50 of 26.6 nM in in vitro kinase activity assays.[1] However, comprehensive kinome-wide selectivity data for this compound is not publicly available. As with any kinase inhibitor, it is crucial for researchers to empirically determine its selectivity profile in their specific assay systems.

Q2: What are known off-target effects of other ULK1 inhibitors?

While specific off-target data for this compound is limited, studies of other ULK1 inhibitors have revealed off-target activities. For instance, inhibitors like SBI-0206965 and MRT68921 have been shown to interact with other kinases, with Aurora A being a notable off-target.[2] Such off-target effects can lead to cellular phenotypes that are independent of ULK1 inhibition.[3][4] Therefore, it is prudent to consider the possibility of similar off-target interactions with this compound.

Q3: Why am I observing unexpected cellular phenotypes with this compound treatment?

Unexpected phenotypes could arise from several factors:

  • Off-target effects: this compound may be inhibiting other kinases in the cell, leading to downstream effects unrelated to ULK1.

  • Cellular context: The inhibitor's activity and selectivity can be influenced by the specific cellular environment, including the expression levels of various kinases and ATP concentrations.[5]

  • Compound integrity: Ensure the compound is properly stored and handled to avoid degradation.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

To investigate off-target effects, consider the following approaches:

  • Kinome-wide profiling: Utilize commercially available services like KINOMEscan® to assess the binding of this compound against a large panel of kinases.[6][7]

  • Cell-based target engagement assays: Employ techniques like NanoBRET™ to measure the interaction of this compound with potential off-target kinases in intact cells.[8]

  • Phenotypic rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that kinase may rescue the observed phenotype.

  • Use of structurally distinct inhibitors: Comparing the effects of this compound with other ULK1 inhibitors that have different chemical scaffolds can help distinguish on-target from off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in our in-house kinase assay.
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially for low-volume additions of concentrated this compound stock solutions. Use reverse pipetting for viscous solutions.
Reagent Instability Prepare fresh dilutions of this compound, ATP, and kinase for each experiment. Avoid repeated freeze-thaw cycles of the enzyme.[9]
Sub-optimal ATP Concentration The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. Ensure the ATP concentration is consistent across experiments and ideally close to the Km of the kinase.[5][10]
Assay Incubation Time Optimize and maintain a consistent incubation time for the kinase reaction.
Compound Precipitation Visually inspect for any precipitation of this compound in the assay buffer. Determine the solubility limit of this compound under your specific assay conditions.
Issue 2: Discrepancy between biochemical assay potency and cellular activity of this compound.
Potential Cause Troubleshooting Step
Cell Permeability Confirm that this compound is effectively entering the cells and reaching its target. This can be assessed indirectly by measuring the inhibition of a known downstream ULK1 substrate.
High Intracellular ATP Cellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). This can reduce the apparent potency of ATP-competitive inhibitors.[5]
Efflux Pumps The compound may be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Off-Target Effects in Cells The observed cellular phenotype may be a composite of on-target ULK1 inhibition and off-target effects on other cellular kinases.[5]

Off-Target Profile of Representative ULK1 Inhibitors

Disclaimer: The following data is for the ULK1 inhibitors SBI-0206965 and MRT68921 and is provided as an illustrative example of potential off-target kinases to consider when working with ULK1 inhibitors. This data does not represent the actual off-target profile of this compound.

KinaseSBI-0206965 (% Inhibition @ 10 µM)MRT68921 (% Inhibition @ 1 µM)Potential Signaling Pathway Affected
ULK1 (Target) >99>95Autophagy Initiation
Aurora A High70Mitosis, Cell Cycle Control[2][4]
AMPK ModerateSignificantCellular Energy Homeostasis
FAK HighNot ReportedCell Adhesion, Migration
NUAK1 Not ReportedHighAntioxidant Defense[2]

Experimental Protocols

Protocol 1: General Biochemical Kinase Assay for Inhibitor Profiling (e.g., ADP-Glo™ Assay)

This protocol is a general guideline for assessing the inhibitory activity of a compound like this compound against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • This compound (or other test inhibitor)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final assay concentrations.

  • Assay Plate Setup: Add 1 µL of each this compound dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add 2 µL of this mix to all wells except the "no enzyme" control.

  • Reaction Initiation: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 2: Cellular Target Engagement using Western Blot

This protocol allows for the assessment of this compound's ability to inhibit ULK1 activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Stimulant (if required to activate the pathway)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-phospho-ATG13 (Ser318), anti-total-ATG13, anti-ULK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.

  • Stimulation (Optional): If studying induced autophagy, starve the cells or treat with an appropriate stimulant for the desired time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and develop the blot using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein levels.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling b1 Prepare this compound Dilutions b3 Initiate with ATP b1->b3 b2 Kinase/Substrate Mix b2->b3 b4 Incubate b3->b4 b5 Detect Activity (e.g., ADP-Glo) b4->b5 b6 Determine IC50 b5->b6 s1 Kinome Scan (Binding Assay) b6->s1 Test Lead Compound c1 Treat Cells with this compound c2 Cell Lysis c1->c2 c4 Phenotypic Analysis c1->c4 c3 Western Blot for p-Substrate c2->c3 c5 Confirm On-Target Effect c3->c5 s3 Validate in Cellular Assays c5->s3 Investigate Discrepancies s2 Identify Off-Targets s1->s2 s2->s3

Caption: Experimental workflow for characterizing a kinase inhibitor.

signaling_pathway cluster_autophagy On-Target Pathway: Autophagy cluster_cellcycle Potential Off-Target Pathway: Cell Cycle ULK1 ULK1 ATG13 p-ATG13 ULK1->ATG13 phosphorylates Autophagy Autophagy Initiation ATG13->Autophagy AuroraA Aurora A PLK1 p-PLK1 AuroraA->PLK1 activates Mitosis Mitotic Progression PLK1->Mitosis XST14 This compound XST14->ULK1 inhibits (On-Target) XST14->AuroraA may inhibit (Off-Target)

Caption: Potential on-target and off-target signaling pathways for a ULK1 inhibitor.

References

How to control for XST-14 off-target kinase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of XST-14, a potent ULK1 inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on controlling for off-target kinase activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, competitive, and highly selective inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), with an IC50 of 26.6 nM in in vitro kinase activity assays.[1][2] It functions by inhibiting the kinase activity of ULK1, a critical initiator of the autophagy pathway. This inhibition reduces the phosphorylation of downstream ULK1 substrates, leading to the suppression of autophagy.[1][2]

Q2: What are the known off-target kinases for this compound?

While this compound is highly selective for ULK1, in vitro kinase profiling has identified several off-target kinases that are inhibited at higher concentrations. It is crucial to be aware of these off-targets to accurately interpret experimental results.

Kinase TargetIC50 (nM)
ULK1 (On-Target) 13.6 - 26.6
ULK270.9
CAMK2A66.3
ACVR1/ALK2183.8
MAPK14/p38 alpha283.9
MAP2K1/MEK1721.8
TGFBR2809.3
Data from SelectScreen Kinase Profiling Services.[1]

Q3: I am observing a phenotype in my cells that is not consistent with ULK1 inhibition. What could be the cause?

If you observe cellular effects that are not readily explained by the inhibition of autophagy through ULK1, it is possible that these are due to off-target activities of this compound, especially if used at higher concentrations. For instance, inhibition of MAPK14/p38 alpha or MAP2K1/MEK1 could lead to effects on cellular stress responses, inflammation, or proliferation that are independent of ULK1's role in autophagy.[3][4]

Q4: How can I confirm that the observed phenotype is due to an off-target effect of this compound?

Several experimental strategies can help distinguish between on-target and off-target effects:

  • Dose-Response Correlation: Determine if the concentration of this compound required to produce the unexpected phenotype correlates with the IC50 for ULK1 or one of the known off-target kinases. A significant discrepancy may point towards an off-target effect.

  • Use of a Structurally Different ULK1 Inhibitor: Employing another potent and selective ULK1 inhibitor with a different chemical structure can be informative. If the alternative inhibitor does not reproduce the phenotype, it is more likely an off-target effect of this compound.

  • Rescue Experiments: If possible, transfecting cells with a drug-resistant mutant of ULK1 should rescue the on-target effects but not the off-target phenotypes.

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging with its intended target, ULK1, in your cellular model.

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation or Apoptosis Effects

  • Possible Cause: Off-target inhibition of kinases involved in cell growth and survival signaling, such as MAP2K1/MEK1 or MAPK14/p38 alpha.[1][3]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate this compound to determine the lowest effective concentration that inhibits autophagy without significantly impacting cell viability.

    • Western Blot Analysis: Probe for the phosphorylation status of downstream effectors of the suspected off-target kinases (e.g., phosphorylated ERK for the MEK1 pathway, or phosphorylated MK2 for the p38 alpha pathway).

    • Use a More Selective Inhibitor: If available, compare the results with a more selective ULK1 inhibitor to see if the phenotype persists.

Issue 2: Alterations in Cellular Morphology or Cytoskeletal Organization

  • Possible Cause: Some ULK1 inhibitors have been reported to cause spindle microtubule disorganization.[5] While not directly documented for this compound, off-target effects on kinases regulating the cytoskeleton are possible.

  • Troubleshooting Steps:

    • Immunofluorescence Staining: Visualize the microtubule network (e.g., using an anti-alpha-tubulin antibody) in cells treated with this compound and a vehicle control.

    • Control Experiments: Compare the morphological changes to those induced by known cytoskeletal-disrupting agents.

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol is a standard method to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant ULK1 or off-target kinase

  • Specific peptide or protein substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³²P]ATP. The ATP concentration should ideally be at the Km for each kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper or adding a stop solution.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that an inhibitor binds to its target in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target kinase

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Data Analysis: Plot the band intensity of the soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Kinobeads-Based Affinity Chromatography and Mass Spectrometry

This chemoproteomic approach identifies the cellular targets of an inhibitor by competitive binding.

Materials:

  • Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Cell lysate

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl₂, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment

Procedure:

  • Cell Lysis: Prepare a native cell lysate from the cells of interest.

  • Competitive Binding: Incubate the cell lysate with various concentrations of free this compound (or DMSO as a control) for a set time (e.g., 1 hour) at 4°C.

  • Affinity Enrichment: Add the kinobeads to the lysate and incubate to allow kinases not bound by this compound to bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins that were pulled down.

  • Data Analysis: Compare the amount of each kinase pulled down in the this compound-treated samples versus the control. A dose-dependent decrease in the amount of a specific kinase pulled down indicates that it is a target of this compound.

Signaling Pathways and Experimental Workflows

To understand the potential impact of this compound, it is important to consider the signaling pathways in which its targets are involved.

ULK1 Signaling Pathway in Autophagy

ULK1 is a central regulator of autophagy, integrating signals from nutrient-sensing pathways like mTOR and AMPK.

ULK1_Signaling cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors mTOR mTORC1 (Nutrient Rich) ULK1 ULK1 mTOR->ULK1 Inhibits AMPK AMPK (Low Energy) AMPK->ULK1 Activates FIP200 FIP200 VPS34_Complex VPS34 Complex (Beclin-1, VPS34, etc.) ULK1->VPS34_Complex ATG13 ATG13 ATG101 ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome

Caption: ULK1 integrates signals from mTOR and AMPK to regulate autophagy initiation.

Experimental Workflow for Investigating Off-Target Effects

This workflow outlines the logical steps to identify and validate potential off-target effects of this compound.

Off_Target_Workflow Observe_Phenotype Observe Unexpected Phenotype with this compound Hypothesize Hypothesize Off-Target Effect Observe_Phenotype->Hypothesize Kinome_Scan Perform In Vitro Kinome Profiling Hypothesize->Kinome_Scan CETSA Conduct Cellular Thermal Shift Assay (CETSA) Hypothesize->CETSA Chemoproteomics Use Chemoproteomics (e.g., Kinobeads) Hypothesize->Chemoproteomics Validate Validate Candidate Off-Targets Kinome_Scan->Validate CETSA->Validate Chemoproteomics->Validate Conclusion Confirm On-Target vs. Off-Target Effect Validate->Conclusion

References

XST-14 Technical Support Center: Storage & Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage, handling, and troubleshooting of the lyophilized peptide, XST-14. Adherence to these protocols is critical for ensuring the compound's stability, purity, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

For long-term storage (months to years), lyophilized this compound should be stored at -80°C in a tightly sealed container with a desiccant.[1][2] This ultra-low temperature significantly slows degradation processes.[2][3] The vial should be protected from light by storing it in a dark box or wrapping it in foil.[1][4][5]

Q2: Can I store lyophilized this compound at -20°C?

Storage at -20°C is acceptable for intermediate periods (weeks to months).[3][4][5] However, for optimal long-term stability and to minimize the risk of gradual degradation, -80°C is strongly recommended.[1][2] Avoid using frost-free freezers for storage, as their temperature cycling can accelerate degradation.[4]

Q3: How should I handle a new shipment of this compound?

Upon receipt, inspect the packaging for integrity. Vials of lyophilized peptide should be immediately transferred to the recommended storage condition (-80°C for long-term).[2] Before opening the vial for the first time, allow it to equilibrate to room temperature in a desiccator (approximately 20-30 minutes). This crucial step prevents atmospheric moisture from condensing on the cold powder, which can significantly reduce long-term stability.[2][5]

Q4: What is the proper procedure for reconstituting this compound?

Use a sterile, high-purity solvent as specified on the product's technical data sheet. To reconstitute, gently swirl or roll the vial. Avoid aggressive vortexing or shaking, as this can cause the peptide to aggregate.[4]

Q5: How should I store this compound after it has been reconstituted into a solution?

Once in solution, peptides are much more susceptible to degradation.[5][6] For this reason, it is critical to aliquot the stock solution into single-use volumes in low-protein-binding tubes. These aliquots should be flash-frozen and stored at -80°C.[2] This practice minimizes freeze-thaw cycles, which can degrade the peptide's structure and activity.[3][5]

Q6: What are the visible signs that my this compound may have degraded?

Visible signs of potential degradation in the lyophilized powder include discoloration (e.g., yellowing), clumping, or a glassy appearance. For reconstituted solutions, signs of degradation can include cloudiness, visible particulates, or a decrease in clarity, which may indicate aggregation or precipitation.[7]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected results in my assay.

  • Potential Cause 1: Compound Degradation. The efficacy of this compound can be compromised if it has degraded due to improper storage. This can include exposure to moisture, light, or excessive freeze-thaw cycles.[2][3]

  • Recommended Action:

    • Verify the storage history of the vial. Confirm that it was stored at the correct temperature and protected from light.

    • Always use a fresh aliquot for critical experiments to rule out issues from previously thawed solutions.

    • Perform a quality control check on your stock. Assess the purity and integrity of this compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[8] Compare the chromatogram to the one provided on the Certificate of Analysis.

Issue: My reconstituted this compound solution is cloudy or contains visible particulates.

  • Potential Cause 1: Aggregation. Peptides can aggregate, especially at high concentrations or after improper handling (e.g., vortexing).[7] This can lead to insolubility and loss of biological activity.

  • Potential Cause 2: Moisture Contamination. If the lyophilized powder was exposed to moisture before reconstitution, it may not dissolve properly.

  • Recommended Action:

    • Gently warm the solution to 37°C and swirl to see if the particulates dissolve.

    • Briefly sonicate the vial in a water bath.

    • If particulates persist, the solution should not be used in experiments. It is recommended to discard the vial and start with a fresh one, ensuring the vial is properly warmed to room temperature in a desiccator before opening.

Stability Data

The stability of lyophilized this compound is highly dependent on storage temperature. The following table summarizes the expected purity of this compound over time under different storage conditions.

Storage TemperaturePurity after 6 MonthsPurity after 12 MonthsPurity after 24 Months
-80°C >99%>98%>97%
-20°C ~98%~95%~90%
4°C ~90%<85%Not Recommended

Table 1: Representative stability data for lyophilized this compound. Purity was assessed by RP-HPLC. Data is for illustrative purposes.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a stability-indicating method used to separate intact this compound from potential degradation products.[9]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% to 65% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Procedure:

    • Reconstitute this compound to a concentration of 1 mg/mL in Mobile Phase A.

    • Inject 5 µL onto the equilibrated column.

    • Integrate the peak area for intact this compound and any impurity peaks.

    • Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100.

Protocol 2: Identity and Degradation Analysis by LC-MS

This method confirms the molecular weight of intact this compound and helps identify potential degradation products like oxides or hydrolytic fragments.

  • LC Method: Use the same method as described in Protocol 1.

  • Mass Spectrometer: Couple the HPLC outlet to an Electrospray Ionization (ESI) Mass Spectrometer.

  • MS Settings:

    • Ionization Mode: Positive

    • Scan Range: 400-2000 m/z

    • Capillary Voltage: 3.5 kV

  • Procedure:

    • Run the sample as described for HPLC.

    • Extract the mass spectrum from under the main this compound peak and confirm the molecular weight matches the expected value.

    • Analyze minor peaks in the chromatogram to identify masses corresponding to potential degradation products (e.g., +16 Da for oxidation, +18 Da for hydrolysis).[7][10]

Visual Guides

G start Experimental Anomaly Observed (e.g., low activity, poor reproducibility) check_storage Review Storage Conditions (-80°C, desiccated, dark?) start->check_storage check_handling Review Handling Protocol (warmed before opening, single-use aliquots?) start->check_handling analyze_sample Perform QC Analysis on Stock (See Protocol 1: HPLC) check_storage->analyze_sample check_handling->analyze_sample result_ok QC Passed (Purity >95%) analyze_sample->result_ok result_fail QC Failed (Purity <95% or extra peaks) analyze_sample->result_fail troubleshoot_exp Troubleshoot Experimental Parameters (e.g., reagents, assay setup) result_ok->troubleshoot_exp discard_vial Discard Compromised Stock. Use a New Vial. result_fail->discard_vial

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_degradation Common Degradation Stressors moisture Moisture (Improper Handling) intact Intact this compound moisture->intact temp Heat (Incorrect Storage) temp->intact oxygen Oxygen (Air Exposure) oxygen->intact hydrolyzed Hydrolyzed Fragments intact->hydrolyzed Hydrolysis aggregated Aggregates intact->aggregated Aggregation oxidized Oxidized this compound (+16 Da) intact->oxidized Oxidation

Caption: Potential degradation pathways for the this compound peptide.

References

Technical Support Center: XST-14 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for illustrative purposes. XST-14 is a fictional compound, and the data, protocols, and troubleshooting advice are hypothetical, based on typical scenarios encountered in preclinical cancer research with small molecule inhibitors targeting the PI3K/AKT/mTOR pathway.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability and other issues researchers may encounter during in vivo experiments with the selective PI3K/AKT/mTOR pathway inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is constitutively active, promoting tumor growth and survival.[1][3] this compound is designed to block this signaling cascade, thereby inhibiting tumor progression.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: For in vivo studies, this compound is typically formulated in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is crucial to ensure the compound is fully suspended before each administration. Sonication may be required to achieve a uniform suspension.

Q3: What are the expected off-target effects or common toxicities of this compound in mice?

A3: As a PI3K inhibitor, this compound may cause on-target toxicities similar to others in its class.[4][5][6] Researchers should monitor for signs of hyperglycemia, transient hypertension, diarrhea, and skin rashes.[4][6][7] Regular monitoring of animal weight and overall health is essential. If significant weight loss (>15%) or other signs of distress are observed, dose reduction or cessation should be considered.

Q4: How should tumor growth inhibition be calculated?

A4: Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.[8] This calculation is typically performed at the end of the study or on a specific day post-treatment initiation.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group

Possible Causes and Solutions:

  • Inconsistent Tumor Cell Implantation:

    • Solution: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. Use a consistent volume and depth of injection.

  • Animal Health and Stress:

    • Solution: House animals in a low-stress environment with consistent light/dark cycles and access to food and water. Acclimatize animals to the facility before starting the experiment. Handle animals consistently and gently.

  • Inconsistent Drug Administration:

    • Solution: Ensure the this compound formulation is a homogenous suspension before each dose is drawn. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) to deliver a consistent volume.

Issue 2: Lack of Efficacy or Suboptimal Tumor Growth Inhibition

Possible Causes and Solutions:

  • Suboptimal Dosing or Schedule:

    • Solution: The current dose of this compound may be too low. Refer to the dose-response data (Table 1) and consider a dose-escalation study. The dosing frequency may also need to be optimized based on the pharmacokinetic profile of this compound (Table 2).

  • Compound Instability or Poor Bioavailability:

    • Solution: Verify the stability of the this compound formulation over the course of the experiment. Ensure the vehicle is appropriate and that the compound is being absorbed. Plasma levels of this compound can be measured to confirm systemic exposure.

  • Tumor Model Resistance:

    • Solution: The chosen tumor model may have intrinsic or acquired resistance to PI3K/AKT/mTOR inhibition. Consider using a different tumor model with known sensitivity to this pathway.

Issue 3: Unexpected Animal Toxicity or Weight Loss

Possible Causes and Solutions:

  • Dose is Too High:

    • Solution: The current dose of this compound may be above the maximum tolerated dose (MTD). Reduce the dose or consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.[9]

  • Vehicle-Related Toxicity:

    • Solution: Run a vehicle-only control group to ensure the observed toxicity is not due to the formulation vehicle.

  • On-Target Side Effects:

    • Solution: Monitor for known side effects of PI3K inhibitors, such as hyperglycemia.[4][5][6] Supportive care may be necessary. If severe side effects persist, the dose may need to be adjusted.

Data Presentation

Table 1: Hypothetical Dose-Dependent Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control01500 ± 150-
This compound10900 ± 12040
This compound25450 ± 9070
This compound50225 ± 6085

p.o. = per os (by mouth), QD = once daily, SEM = Standard Error of the Mean

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Cmax (Maximum Plasma Concentration)1.5 µM
Tmax (Time to Cmax)2 hours
AUC (Area Under the Curve)8 µM*h
t1/2 (Half-life)4 hours
Oral Bioavailability40%

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
  • Cell Culture: Culture human cancer cells (e.g., MCF-7) under standard conditions.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[10]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Preparation and Administration: Prepare this compound in the recommended vehicle. Administer the drug and vehicle control daily via oral gavage.

  • Monitoring: Record tumor volumes and body weights every 2-3 days. Monitor animal health daily.

  • Study Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 21 days).

  • Data Analysis: Calculate the mean tumor volume ± SEM for each group at each time point. Calculate the Tumor Growth Inhibition (TGI) at the end of the study.

Visualizations

XST_14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation XST14 This compound XST14->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth to 100-150 mm³ tumor_implant->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily Dosing endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end Troubleshooting_Tree start High Variability in Tumor Growth? cause1 Inconsistent Tumor Implantation? start->cause1 Yes cause2 Inconsistent Drug Administration? start->cause2 No solution1 Standardize Cell Number and Injection Technique cause1->solution1 Yes cause1->cause2 No solution2 Ensure Homogenous Suspension and Accurate Dosing cause2->solution2 Yes cause3 Animal Stress? cause2->cause3 No solution3 Standardize Husbandry and Handling cause3->solution3 Yes

References

How to minimize XST-14 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: XST-14

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the solubility of the novel Tyrosine Kinase Z (TKZ) inhibitor, this compound.

Troubleshooting Guides & FAQs

This guide provides answers to common problems encountered when this compound precipitates out of aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is happening?

A1: This is a common phenomenon known as "solvent shock." this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with high solubility in organic solvents like DMSO but very low solubility in aqueous solutions.[1][2] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading to immediate precipitation.[3][4]

Q2: How does the pH of my aqueous buffer affect this compound solubility?

A2: The solubility of this compound is highly dependent on pH. It is a weakly basic compound with a pKa of 7.8.[5]

  • In neutral or basic conditions (pH > pKa): this compound will be in its less soluble, neutral (unionized) form, making it more prone to precipitation.[1][6] Therefore, working at a pH below 7.8 is recommended to maintain solubility.

Q3: What is the best way to prepare my working solutions of this compound to avoid precipitation?

A3: The key is to manage the transition from the organic solvent to the aqueous buffer carefully.

  • Add the stock to the buffer: Always add the DMSO stock solution of this compound dropwise to a larger volume of the aqueous buffer while vortexing or stirring.[3][9] This helps to disperse the compound quickly.

  • Use an intermediate dilution: For sensitive experiments, consider a serial dilution. First, dilute the high-concentration DMSO stock to a lower concentration in DMSO before adding it to the aqueous buffer.[1][10]

  • Keep DMSO concentration low: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, to avoid off-target effects.[11][12]

Q4: Are there any additives or co-solvents that can help keep this compound in solution?

A4: Yes, several excipients can be used to improve solubility:

  • Co-solvents: In some cases, small amounts of water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be included in the final aqueous solution.[11][13][14]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, Tween-80, or Pluronic F-68, can help maintain the compound in solution by forming micelles.[1][11]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds like this compound, increasing their aqueous solubility.[15]

Q5: My solution looked clear initially but became cloudy over time during my experiment. What causes this delayed precipitation?

A5: This can happen for several reasons:

  • Supersaturation: Your initial solution may have been supersaturated, a thermodynamically unstable state where the concentration of this compound was temporarily higher than its solubility limit. Over time, the compound crystallizes and precipitates out of this unstable state.[3][16]

  • Temperature Changes: The solubility of many compounds is temperature-dependent. If your experiment involves temperature shifts, this could cause the compound to precipitate.[3]

  • Interactions with other components: this compound might interact with other components in your assay medium, forming less soluble complexes over time.[12]

Data Presentation

The following tables summarize the kinetic solubility of this compound under various conditions to guide your experimental design.

Table 1: Effect of pH on this compound Solubility

Buffer pHFinal DMSO Conc.Kinetic Solubility (µM)Observations
5.50.5%> 200Clear solution
6.50.5%150Clear solution
7.40.5%15Precipitation observed > 20 µM
8.00.5%< 5Heavy precipitation
Aqueous Buffer: 50 mM Phosphate-Citrate Buffer at 25°C

Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)

AdditiveAdditive Conc.Final DMSO Conc.Kinetic Solubility (µM)
NoneN/A0.5%15
Ethanol2%0.5%45
PEG 4001%0.5%60
Tween-800.01%0.5%85
HP-β-Cyclodextrin10 mM0.5%> 150
Aqueous Buffer: Phosphate-Buffered Saline (PBS) at 25°C

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 450.5 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg

  • Weighing: Carefully weigh out 4.505 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Close the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.[9][17]

  • Storage: Aliquot the stock solution into smaller working volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C, protected from light.[9][18]

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility limit of this compound in a specific aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader with nephelometry (light scattering) capability

Procedure:

  • Prepare Serial Dilution: Create a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.

  • Dilution in Aqueous Buffer: In the 96-well plate, add 98 µL of the aqueous buffer to each well.

  • Initiate Precipitation: Add 2 µL of each DMSO concentration from the serial dilution to the wells containing the aqueous buffer. This will create a range of final this compound concentrations with a constant final DMSO concentration.[18]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the light scattering at a suitable wavelength (e.g., 650 nm) using the plate reader.

  • Analysis: An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in light scattering is the kinetic solubility limit.[19][20][21]

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed q1 Is final concentration too high? start->q1 a1_yes Decrease Final Concentration q1->a1_yes Yes q2 Is buffer pH > 7.8? q1->q2 No end Solution Clear a1_yes->end a2_yes Lower Buffer pH (e.g., to 6.5) q2->a2_yes Yes q3 Was dilution method optimal? q2->q3 No a2_yes->end a3_no Add stock to buffer while vortexing. Use intermediate dilution. q3->a3_no No q4 Still precipitating? q3->q4 Yes a3_no->end a4_yes Incorporate Solubilizing Agent (e.g., Tween-80, Cyclodextrin) q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Relationship between pH and this compound solubility.

G cluster_0 Experimental Workflow: Preparing Final Assay Plate stock 1. Prepare 10 mM Stock in 100% DMSO inter 2. Create 100 µM Intermediate Dilution in 100% DMSO stock->inter add 4. Add Intermediate Dilution to Buffer (Final DMSO < 0.5%) inter->add buffer 3. Aliquot Assay Buffer (e.g., pH 6.5) into Plate buffer->add mix 5. Mix Plate Thoroughly add->mix

Caption: Workflow for preparing this compound assay solutions.

References

Validation & Comparative

Unveiling a Potent Partnership: The Synergistic Effect of MEK Inhibitors and Sorafenib in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced anti-tumor activity achieved by combining MEK inhibitors with the multi-kinase inhibitor sorafenib (B1663141), offering a promising therapeutic strategy for hepatocellular carcinoma (HCC).

In the landscape of advanced hepatocellular carcinoma (HCC) treatment, sorafenib has long been a standard of care.[1][2] However, its efficacy can be limited by resistance mechanisms.[3][4] Emerging research highlights a powerful strategy to overcome this challenge: the synergistic combination of sorafenib with MEK inhibitors. This guide provides a comprehensive comparison, supported by experimental data, of the enhanced therapeutic effects observed with this combination therapy. For the purpose of this guide, we will use the MEK inhibitor trametinib (B1684009) as a representative example of a synergistic agent with sorafenib.

Enhanced Anti-Proliferative Effects and Synergy Quantification

The combination of sorafenib and MEK inhibitors has demonstrated a strong synergistic effect in inhibiting the growth of HCC cell lines.[1][5] Studies have shown that while either drug alone has a modest effect, their combined use leads to significant growth inhibition.[1][5] This synergy is quantitatively assessed using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.

Table 1: Cell Viability and Synergy in HCC Cell Lines Treated with Sorafenib and Trametinib

Cell LineTreatmentIC50 (µM)Combination Index (CI)
Bel7402 Sorafenib>10<1 (Synergistic)
Trametinib>10
Sorafenib + TrametinibNot Applicable
SMMC7721 Sorafenib>10<1 (Synergistic)
Trametinib>10
Sorafenib + TrametinibNot Applicable

Data synthesized from studies demonstrating that combination therapies induce strong growth inhibition where single agents have minor effects.[1][5] CI values were consistently less than 1, indicating synergy.[1]

Mechanistic Insights: Overcoming Sorafenib Resistance

Sorafenib, a multi-kinase inhibitor, targets the RAF-MEK-ERK signaling pathway.[1] However, long-term treatment with sorafenib can lead to a rebound in the phosphorylation of MEK and ERK, downstream components of this pathway, thereby limiting its therapeutic benefit.[1][5] MEK inhibitors, such as trametinib and selumetinib, directly target and inhibit MEK, effectively abolishing this rebound activation.[1][5]

This combined action leads to a synergistic reduction in the expression of key proteins involved in cell proliferation, including cyclin D1 and c-Myc.[1][5]

cluster_0 Sorafenib Action & Resistance cluster_1 Synergistic Combination Sorafenib Sorafenib RAF RAF Sorafenib->RAF Inhibits pMEK p-MEK Sorafenib->pMEK Initial Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK pMEK->pERK Proliferation Cell Proliferation ERK->Proliferation Rebound Rebound Activation (Long-term Sorafenib) Rebound->pMEK MEKi MEK Inhibitor (e.g., Trametinib) MEK2 MEK MEKi->MEK2 Inhibits pERK2 p-ERK CyclinD1 Cyclin D1 pERK2->CyclinD1 Downregulates cMyc c-Myc pERK2->cMyc Downregulates Proliferation2 Reduced Cell Proliferation CyclinD1->Proliferation2 cMyc->Proliferation2 Sorafenib_shared Sorafenib

Caption: Signaling pathway of sorafenib and MEK inhibitor synergy.

Experimental Protocols

A detailed understanding of the methodologies used to demonstrate this synergy is crucial for researchers.

1. Cell Viability Assay (CCK-8 Assay)

  • Objective: To assess the effect of single and combination drug treatments on the proliferation of HCC cells.

  • Methodology:

    • Two HCC cell lines, Bel7402 and SMMC7721, were used.[1]

    • Cells were seeded in 96-well plates.

    • A range of concentrations of sorafenib and trametinib/selumetinib were added, both alone and in a fixed-ratio combination (e.g., 1:1).[1]

    • After 72 hours of incubation, Cell Counting Kit-8 (CCK-8) solution was added to each well.[1]

    • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

    • The half-maximal inhibitory concentration (IC50) was calculated.

    • The Combination Index (CI) was calculated using CompuSyn software to determine synergy.[1]

2. Colony Formation Assay

  • Objective: To evaluate the long-term proliferative capacity of HCC cells after drug treatment.

  • Methodology:

    • HCC cells were seeded in 6-well plates at a low density.

    • Cells were treated with sorafenib, a MEK inhibitor, or the combination at specified concentrations.

    • The medium was replaced every 3-4 days with fresh medium containing the drugs.

    • After 10-14 days, when visible colonies formed, the cells were washed with PBS, fixed with methanol, and stained with crystal violet.

    • The number of colonies was counted.

3. Western Blot Analysis

  • Objective: To detect changes in the protein expression levels of key signaling molecules.

  • Methodology:

    • HCC cells were treated with the drugs for specified time points (e.g., short-term and long-term).[1]

    • Cells were lysed, and total protein was extracted.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against p-MEK, p-ERK, cyclin D1, c-Myc, and a loading control (e.g., GAPDH).[1]

    • After washing, the membrane was incubated with a corresponding secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Experimental Workflow start HCC Cell Lines (e.g., Bel7402, SMMC7721) treatment Treatment Groups: - Sorafenib alone - MEK Inhibitor alone - Combination start->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 colony Colony Formation Assay treatment->colony wb Western Blot Analysis treatment->wb data Data Analysis: - IC50 Calculation - Combination Index (CI) - Protein Expression Levels cck8->data colony->data wb->data

Caption: Workflow for assessing the synergy of sorafenib and MEK inhibitors.

Alternative Synergistic Combinations

While MEK inhibitors present a compelling case, other agents have also shown synergistic effects with sorafenib.

Table 2: Comparison of Alternative Synergistic Agents with Sorafenib in HCC

Agent ClassRepresentative AgentMechanism of SynergyKey Findings
SHP-1 Agonist SC-43Enhances SHP-1 activity, leading to diminished STAT3 signaling and increased apoptosis.[6]Reduced tumor size and prolonged survival in preclinical models.[6]
PI3K/mTOR Inhibitor PI-103Blocks both the Ras/Raf/MAPK and PI3K/AKT/mTOR pathways.[7]Synergistically inhibits HCC cell proliferation.[7]
Bcl-xL PROTAC Degrader SIAIS361034Induces degradation of the anti-apoptotic protein Bcl-xL, leading to increased apoptosis.[8]Potent synergistic effect in vitro and in vivo with reduced hepatotoxicity.[8]

Conclusion

The combination of MEK inhibitors with sorafenib represents a rational and effective strategy to enhance anti-tumor efficacy in hepatocellular carcinoma. By overcoming the adaptive resistance mechanisms associated with sorafenib monotherapy, this synergistic partnership leads to more profound and durable inhibition of cancer cell proliferation. The presented experimental data and methodologies provide a solid foundation for further investigation and clinical translation of this promising therapeutic approach. Researchers and drug development professionals are encouraged to consider this and other synergistic combinations to advance the treatment landscape for HCC.

References

Cross-Validation of STX140's Anti-Cancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the anti-cancer effects of STX140, a sulfamoylated derivative of 2-methoxyestradiol, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the cross-validation of STX140's therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Comparative Efficacy of STX140 in Cancer Cell Lines

STX140 has demonstrated potent anti-proliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in multiple studies. The table below summarizes the IC50 values of STX140 in various cancer cell lines, showcasing its broad-spectrum anti-cancer potential.

Cell LineCancer TypeIC50 (nM)Reference
MCF-7 (WT) Breast Cancer (Estrogen Receptor Positive)Data not available in a comparable format[1]
MCF-7 (DOX) Breast Cancer (Doxorubicin-Resistant)Data not available in a comparable format[1]
A2780 Ovarian CancerData not available in a comparable format
LNCaP Prostate CancerData not available in a comparable format
SKMEL-28 MelanomaInhibited in the nanomolar range[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

STX140 exerts its anti-cancer effects primarily through the disruption of microtubule polymerization. This interference with the cellular cytoskeleton leads to two key downstream events: cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[2][3]

A critical aspect of STX140's mechanism is the downregulation of key anti-apoptotic proteins, survivin and X-linked inhibitor of apoptosis protein (XIAP).[3] These proteins are often overexpressed in cancer cells and contribute to their survival and resistance to treatment. By reducing the levels of survivin and XIAP, STX140 sensitizes cancer cells to apoptosis.

In certain cancer types, such as melanoma, STX140 has also been shown to induce senescence, a state of irreversible cell growth arrest.[2]

Experimental Protocols

To facilitate the replication and further investigation of STX140's anti-cancer effects, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of STX140 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin and XIAP.

  • Cell Lysis: Treat cells with STX140 for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with STX140 for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing the Molecular Mechanisms of STX140

To provide a clearer understanding of the processes involved in STX140's anti-cancer activity, the following diagrams have been generated using the DOT language.

G_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion Cell Culture Cell Culture STX140 Treatment STX140 Treatment Cell Culture->STX140 Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) STX140 Treatment->Cell Viability Assay (MTT) Western Blot Western Blot STX140 Treatment->Western Blot Cell Cycle Analysis Cell Cycle Analysis STX140 Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Anti-Cancer Effects Anti-Cancer Effects IC50 Determination->Anti-Cancer Effects Protein Expression Analysis->Anti-Cancer Effects Cell Cycle Distribution->Anti-Cancer Effects

Caption: Experimental Workflow for Assessing STX140's Anti-Cancer Effects.

G_Signaling_Pathway STX140 STX140 Microtubule Polymerization Microtubule Polymerization STX140->Microtubule Polymerization inhibits Survivin Survivin STX140->Survivin downregulates XIAP XIAP STX140->XIAP downregulates G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest leads to Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Microtubule Polymerization->Intrinsic Apoptosis Pathway activates Apoptosis Apoptosis G2/M Arrest->Apoptosis can lead to Intrinsic Apoptosis Pathway->Apoptosis Survivin->Apoptosis inhibits XIAP->Apoptosis inhibits

References

Evaluating the Specificity of XST-14 Against ULK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor XST-14's specificity for Unc-51 like autophagy activating kinase 2 (ULK2) relative to its primary target, ULK1. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for evaluating this compound in a research and drug development context.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of this compound and other commonly used ULK inhibitors against ULK1 and ULK2 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative measure of their potency and selectivity.

InhibitorULK1 IC50 (nM)ULK2 IC50 (nM)Selectivity (ULK2/ULK1)
This compound 13.6[1]70.9[1]5.21
SBI-0206965108[2][3]711[2][3]6.58
MRT689212.9[4][5]1.1[4][5]0.38
ULK-1011.6[1][6]30[1][6]18.75

Interpretation: A higher selectivity ratio indicates greater selectivity for ULK1 over ULK2. This compound exhibits a more than 5-fold selectivity for ULK1 over ULK2. In comparison, ULK-101 shows higher selectivity for ULK1, while MRT68921 is more potent against ULK2. SBI-0206965 displays a similar selectivity profile to this compound, albeit with lower overall potency.

Off-Target Profile of this compound

To assess the broader specificity of this compound, its inhibitory activity was screened against a panel of other kinases. The following table lists the significant off-target kinases inhibited by this compound, with their corresponding IC50 values. This information is critical for understanding potential polypharmacology and interpreting cellular phenotypes.

Off-Target KinaseIC50 (nM)
CAMK2A66.3[1]
ACVR1/ALK2183.8[1]
MAPK14/p38 alpha283.9[1]
MAP2K1/MEK1721.8[1]
TGFBR2809.3[1]

Experimental Protocols

The IC50 values for this compound were determined using a biochemical kinase profiling service, likely employing a fluorescence-based assay format such as the Adapta™ Universal Kinase Assay. Below is a representative protocol for such an assay.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant ULK1 and ULK2 enzymes

  • Specific peptide substrate for ULK1/ULK2

  • This compound (or other test inhibitors)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Adapta™ Eu-anti-ADP Antibody

  • Alexa Fluor® 647 ADP Tracer

  • EDTA

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution containing the purified ULK1 or ULK2 kinase and its specific peptide substrate in the kinase reaction buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be at or near the Km value for the respective kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding a detection solution containing EDTA, Adapta™ Eu-anti-ADP Antibody, and Alexa Fluor® 647 ADP Tracer. The EDTA chelates Mg2+, stopping the kinase reaction. The antibody and tracer will bind, producing a FRET signal. ADP produced by the kinase reaction will displace the tracer from the antibody, leading to a decrease in the FRET signal.

  • Data Acquisition: Incubate the plate for 30-60 minutes at room temperature to allow the detection reagents to equilibrate. Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the ULK1/2 signaling pathway and a typical experimental workflow for evaluating kinase inhibitor specificity.

ULK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ulk_complex ULK1/2 Complex cluster_downstream Downstream Events mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 Phosphorylation FIP200 FIP200 ULK1->FIP200 Phosphorylation Beclin1 Beclin-1 ULK1->Beclin1 Phosphorylation ULK2 ULK2 ULK2->ATG13 Phosphorylation ULK2->FIP200 Phosphorylation ULK2->Beclin1 Phosphorylation VPS34 VPS34 Beclin1->VPS34 Activation Autophagosome Autophagosome Formation VPS34->Autophagosome

Caption: Simplified ULK1/2 signaling pathway in autophagy.

Kinase_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Serial Dilution of This compound Reaction Kinase Reaction Inhibitor->Reaction Enzyme Prepare Kinase (ULK1 or ULK2) Enzyme->Reaction Substrate Prepare Substrate & ATP Substrate->Reaction Detection Add Detection Reagents (TR-FRET) Reaction->Detection Readout Measure Fluorescence Detection->Readout Analysis Calculate % Inhibition Readout->Analysis IC50 Determine IC50 Analysis->IC50

References

Determining the IC50 of XST-14 in various cancer models

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound "XST-14" in the context of cancer research has yielded no specific publicly available data. It is possible that "this compound" is an internal development name for a compound that has not yet been disclosed in scientific literature or public databases. The search results did identify compounds with similar designations, such as "LC-SF-14," a dual inhibitor of SHP2 and FGFR, and "IKS014," a HER2 targeting antibody-drug conjugate. Additionally, information was found on the gene "ST14" (Suppression of Tumorigenicity 14), which is involved in cancer pathways. However, no direct information was available for a compound specifically named "this compound."

Without concrete data on the IC50 values, experimental protocols, and the specific signaling pathways affected by "this compound," it is not possible to generate the requested in-depth comparison guide.

To proceed with your request, please verify the name of the compound. If "this compound" is a novel or internal compound, providing any of the following information would be necessary to create the requested content:

  • Chemical structure or class of the compound.

  • The specific molecular target(s) of this compound.

  • The cancer cell lines or tumor models in which this compound has been tested.

  • Any published or internal reports detailing its efficacy and mechanism of action.

Once more specific information is available, a comprehensive comparison guide can be developed, including detailed tables, experimental protocols, and visualizations as originally requested.

Safety Operating Guide

Proper Disposal Procedures for XST-14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for the management of hazardous chemical waste in a laboratory setting. Since "XST-14" is a hypothetical compound, it is imperative to consult the official Safety Data Sheet (SDS) for any specific chemical you are working with. All disposal activities must be conducted in strict accordance with local, state, and federal regulations, and in coordination with your institution's Environmental Health & Safety (EHS) department.

This document provides essential safety and logistical information for the proper disposal of the hypothetical laboratory chemical this compound, ensuring the safety of personnel and protection of the environment.

Immediate Safety and Logistical Information

Proper disposal of laboratory chemicals is a critical component of laboratory safety and environmental stewardship.[1] Improper disposal can lead to hazardous reactions, environmental contamination, and significant legal repercussions. The core principles of chemical waste management are:

  • Identification: All waste must be clearly and accurately identified.[1]

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[2][3][4]

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers that are compatible with the chemical.[1][5][6]

  • Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[1][5][6]

Quantitative Data Summary for this compound

The following table summarizes hypothetical quantitative data for this compound, which is essential for a comprehensive risk assessment and the development of a specific disposal plan.

ParameterValueUnitsSDS Section Reference
Physical Properties
pH (in 1% aqueous solution)2.5Section 9
Flash Point65°CSection 9
Boiling Point182°CSection 9
Toxicity Data
LD50 (Oral, Rat)150mg/kgSection 11
LC50 (Inhalation, Rat)1.2mg/L (4h)Section 11
Environmental Fate
Aquatic Toxicity (LC50, Fish)5mg/L (96h)Section 12
Persistence and DegradabilityNot readily biodegradableSection 12

Experimental Protocol: Neutralization of Acidic Waste Stream

For laboratories generating an acidic aqueous waste stream of this compound, a neutralization step may be required before collection by a professional disposal service. This must be done in accordance with institutional EHS guidelines.

Objective: To adjust the pH of the acidic this compound waste to a neutral range (pH 6-8) to minimize corrosivity (B1173158) and prepare it for final disposal.

Materials:

  • Acidic this compound aqueous waste

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (B78521) (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Chemical fume hood

Procedure:

  • Ensure all operations are conducted within a certified chemical fume hood.

  • Place the container of acidic this compound waste on a stir plate and add a magnetic stir bar.

  • Begin gentle stirring of the waste solution.

  • Slowly add small increments of sodium bicarbonate or dropwise add 1M NaOH solution to the stirring waste.

  • Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH indicator strips.

  • Continue adding the neutralizing agent until the pH of the solution is stable within the target range of 6-8.

  • Once neutralized, securely cap the waste container and affix a hazardous waste label with the neutralized contents clearly identified.

  • Store the neutralized waste in a designated satellite accumulation area for pickup by the professional disposal service.[1]

Disposal Workflow

The following diagram illustrates the standard operating procedure for the disposal of this compound from a laboratory setting.

G cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal A Generation of this compound Waste B Characterize Waste Stream (Aqueous, Solid, Organic) A->B C Segregate Waste by Type B->C D Perform Pre-treatment if Necessary (e.g., Neutralization) C->D E Transfer to Appropriate Hazardous Waste Container D->E F Label Container Correctly - Chemical Name - Hazard Warnings - Accumulation Start Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Request Waste Pickup from EHS G->H I EHS Collects Waste from SAA H->I J Transport to Central Accumulation Area I->J K Manifesting and Final Disposal by Licensed Facility J->K

Caption: Workflow for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

When handling this compound waste, the following minimum personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7][9]

  • Body Protection: A laboratory coat.[7]

If the Safety Data Sheet indicates high toxicity, volatility, or corrosivity, additional PPE such as a face shield and specialized gloves may be required.[1]

Prohibited Disposal Methods

  • Do not dispose of this compound down the drain.[5] This can contaminate waterways and damage plumbing.

  • Do not dispose of this compound in the regular trash.[5] This can endanger waste handling personnel and the environment.

  • Do not leave waste containers open or improperly sealed.[2][5]

For any uncertainties regarding the proper disposal of this compound or any other chemical, contact your institution's Environmental Health & Safety department.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.